Cranad 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H25BF2N2O2 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
(1E,4Z,6E)-5-difluoroboranyloxy-1,7-bis[4-(dimethylamino)phenyl]hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22(29)17-23(30-24(25)26)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3/b15-9+,16-10+,23-17- |
InChI Key |
REYKHNSZPNPCFO-HCYHKVCZSA-N |
Isomeric SMILES |
B(O/C(=C\C(=O)/C=C/C1=CC=C(C=C1)N(C)C)/C=C/C2=CC=C(C=C2)N(C)C)(F)F |
Canonical SMILES |
B(OC(=CC(=O)C=CC1=CC=C(C=C1)N(C)C)C=CC2=CC=C(C=C2)N(C)C)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Cranad 2: A Technical Guide to its Spectral Properties Upon Binding to Amyloid-β Fibrils
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Cranad 2, a near-infrared (NIR) fluorescent probe, upon its interaction with amyloid-beta (Aβ) fibrils. The information presented herein is intended to support research and development efforts in the field of Alzheimer's disease diagnostics and therapeutics.
Core Spectral Properties and Binding Affinity
This compound exhibits significant changes in its spectral properties upon binding to Aβ aggregates, making it a valuable tool for their detection. When unbound in a phosphate-buffered saline (PBS) solution, this compound has an excitation maximum at approximately 640 nm and an emission maximum at around 805 nm.[1] Upon binding to Aβ fibrils, it undergoes a notable blue shift in its emission spectrum of about 90 nm, with the emission maximum shifting to approximately 715 nm or 681 nm.[1][2][3][4] This binding event is also accompanied by a dramatic 70-fold increase in fluorescence intensity and a significant enhancement in its quantum yield.[3][4]
This compound demonstrates a high binding affinity for Aβ aggregates, with a dissociation constant (Kd) reported to be in the range of 38 to 38.7 nM.[1][3][4][5][6] This strong and specific interaction allows for the sensitive detection of Aβ plaques.[3] Furthermore, in vitro studies have shown that this compound can distinguish between monomeric and fibrillar forms of Aβ and displays greater specificity for Aβ fibrils compared to other amyloid proteins like α-synuclein and insulin.[5][7]
Quantitative Data Summary
The following table summarizes the key quantitative spectral and binding properties of this compound.
| Property | Unbound State | Bound to Aβ Fibrils | Reference |
| Excitation Maximum (λex) | ~640 nm | ~640 nm | [1] |
| Emission Maximum (λem) | ~805 nm | ~715 nm / 681 nm | [1][2][3][4] |
| Emission Blue Shift | - | ~90 nm | [3][4] |
| Fluorescence Intensity Increase | - | ~70-fold | [3][4] |
| Dissociation Constant (Kd) | - | 38 - 38.7 nM | [1][3][4][5][6] |
| Quantum Yield | Low | Large Increase | [2][3] |
| Fluorescence Lifetime | - | Change Observed | [2] |
Experimental Protocols
Detailed methodologies for the characterization of this compound's spectral properties upon binding to Aβ fibrils are crucial for the replication and validation of these findings.
In Vitro Aβ Fibril Binding Assay
This protocol outlines the steps to measure the fluorescence changes of this compound upon binding to pre-formed Aβ fibrils.
Materials:
-
This compound
-
Recombinant Aβ₁₋₄₂ peptide
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Spectrofluorometer
Procedure:
-
Preparation of Aβ₁₋₄₂ Fibrils: A solution of recombinant Aβ₁₋₄₂ is incubated in a phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, 0.2 mM EDTA, pH 8.0) to form fibrils.[8]
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in DMSO.
-
Binding Assay:
-
In a quartz cuvette, a solution of Aβ₁₋₄₂ fibrils in PBS is prepared at the desired concentration (e.g., 5.0 µM).[3]
-
Varying concentrations of this compound are added to the Aβ fibril solution, with final concentrations typically ranging from 2.5 nM to 300 nM.[3]
-
The mixture is incubated to allow for binding.
-
-
Spectrofluorometer Measurement:
-
The fluorescence emission spectra are recorded using a spectrofluorometer.
-
The excitation wavelength is set to 640 nm.[3]
-
The emission is scanned over a range, typically from 660 nm to 800 nm.[5]
-
Fluorescence intensity at the emission maximum (around 715 nm) is recorded for each this compound concentration.[3]
-
-
Data Analysis: The dissociation constant (Kd) can be determined by plotting the fluorescence intensity as a function of the this compound concentration and fitting the data to a saturation binding curve.
Synthesis of this compound
The synthesis of this compound involves a modified procedure for the creation of a 2,2-difluoro-1,3-dioxaboryl-pentadione intermediate.[3] For detailed synthetic procedures, researchers are directed to the primary literature.[9]
Visualizations
The following diagrams illustrate the experimental workflow and the binding interaction of this compound with Aβ fibrils.
Caption: Experimental workflow for characterizing this compound binding to Aβ fibrils.
Caption: Schematic of this compound's fluorescence change upon binding to an Aβ fibril.
References
- 1. pnas.org [pnas.org]
- 2. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRANAD-2, Near-infrared Amyloid-beta fluorescent probe (CAS 1193447-34-5) | Abcam [abcam.com]
- 5. biorxiv.org [biorxiv.org]
- 6. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
- 7. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits [mdpi.com]
Technical Guide: Blood-Brain Barrier Permeability of Cranad-2 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of Cranad-2, a near-infrared (NIR) fluorescent probe, in various mouse models of Alzheimer's disease. The document details quantitative data on brain uptake, experimental protocols for permeability assessment, and a visual representation of the typical experimental workflow.
Overview of Cranad-2 and Blood-Brain Barrier Permeability
Cranad-2 is a curcumin-derived, near-infrared fluorescent probe designed for the detection of amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer's disease.[1][2] For any diagnostic or therapeutic agent targeting the central nervous system, the ability to cross the blood-brain barrier is a critical prerequisite.[3] Cranad-2 has been specifically designed and proven to penetrate the BBB, enabling non-invasive in vivo imaging of Aβ plaques in the brains of animal models.[1][3][4][5] Its utility has been demonstrated in studies using multi-spectral optoacoustic tomography (MSOT) and fluorescence imaging.[4][5][6]
Upon binding to Aβ aggregates, Cranad-2 exhibits a significant increase in fluorescence intensity and a notable blue shift in its emission spectrum, making it a "smart" probe for targeted imaging.[2][7] This property, combined with its BBB permeability, facilitates its use in mechanistic studies and the monitoring of potential treatments for Alzheimer's disease.[4][6]
Quantitative Analysis of Brain Uptake and Kinetics
While direct brain-to-blood ratios or %ID/g (percentage of injected dose per gram) values for Cranad-2 are not extensively detailed in the provided literature, in vivo imaging studies offer valuable kinetic data that confirm its brain penetration and retention. The uptake and clearance dynamics have been characterized in transgenic mouse models of Alzheimer's disease.
| Mouse Model | Imaging Modality | Key Findings | Citations |
| arcAβ Mice | Epi-fluorescence Microscopy & Optoacoustic Tomography | Higher cortical retention of Cranad-2 in arcAβ mice compared to non-transgenic littermates. The signal in the cortex plateaued at approximately 90 minutes post-injection. | [4][5] |
| arcAβ Mice | Fluorescence Molecular Tomography (FMT) | In the cortical region, the uptake of Cranad-2 increased continuously for the first 20 minutes post-injection. In the subcortical region, the concentration peaked and then began to drop after 20 minutes. | [8] |
| Tg2576 Mice | Near-Infrared Fluorescence (NIRF) Imaging | Successfully used to detect senile plaques in 19-month-old Tg2576 mice in vivo, confirming brain penetration. | [1] |
Experimental Protocols
The assessment of Cranad-2's BBB permeability in mouse models typically involves in vivo imaging followed by ex vivo validation.
Animal Models
-
Transgenic Models: arcAβ mice, which develop parenchymal plaques and cerebral amyloid angiopathy, are frequently used.[4][5] Other models include APP-PS1 and Tg2576 mice.[1][7]
-
Control Group: Age-matched non-transgenic littermates or wild-type mice serve as controls to compare probe uptake and retention.[4][7]
Probe Administration
-
Route: Intravenous (IV) injection is the standard route for systemic administration.[4][9]
-
Dosage: A typical dose of Cranad-2 is 2.0 mg/kg body weight.[9]
-
Vehicle: The probe is often dissolved in a mixture of DMSO and PBS (e.g., 15% DMSO + 70% PBS at pH 7.4).[9]
In Vivo Permeability Assessment
A common method for assessing BBB permeability involves the intravenous administration of a fluorescent tracer followed by imaging and quantification.
-
Tracer Injection: Mice are injected intravenously with Cranad-2.[9]
-
Anesthesia: Shortly after injection (e.g., 5 minutes), the animals are anesthetized using an agent like a Ketamine/Xylazine cocktail.[10]
-
In Vivo Imaging:
-
Epi-fluorescence & MSOT: The anesthetized mouse is placed in an imaging chamber. Real-time hybrid 3D volumetric MSOT (vMSOT) and 2D epi-fluorescence data are recorded simultaneously to monitor the distribution of Cranad-2 in the brain over time (e.g., up to 120 minutes).[4][5]
-
Image Analysis: The change in signal intensity in specific brain regions (e.g., the cortex) is measured relative to pre-injection images. This allows for the dynamic analysis of probe uptake and clearance.[4][5]
-
Ex Vivo Validation
Post-mortem analysis is crucial to confirm that the in vivo signal corresponds to the specific binding of the probe to its target within the brain parenchyma.
-
Cardiac Perfusion: After the final imaging time point, mice are deeply anesthetized. A cardiac puncture is performed to collect a blood sample, followed by transcardial perfusion with saline or PBS to flush the vasculature and remove any unbound probe from circulation.[10][11]
-
Brain Extraction: The brain is harvested and can be divided. One hemisphere may be used for homogenization and fluorescence quantification, while the other is fixed for histology.[10][11][12]
-
Immunohistochemistry:
-
Brain tissue is sectioned and stained with Cranad-2.
-
Co-staining is performed with antibodies specific for amyloid-beta (e.g., 6E10) and nuclear markers (e.g., DAPI).[4][8]
-
Fluorescence microscopy is used to confirm the co-localization of the Cranad-2 signal with Aβ deposits, verifying the probe's ability to cross the BBB and bind specifically to its target.[4][8]
-
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of a typical experiment to assess the blood-brain barrier permeability of Cranad-2.
Caption: Experimental workflow for Cranad-2 BBB permeability assessment.
Signaling Pathways
The available literature does not specify a receptor-mediated or active transport signaling pathway for Cranad-2 crossing the blood-brain barrier. Its ability to penetrate the brain is attributed to its physicochemical properties, such as appropriate lipophilicity, which allow for passive diffusion across the endothelial cells of the BBB.[3][7] The primary biological interaction detailed is its binding to amyloid-beta aggregates after it has entered the brain parenchyma.[1][4]
References
- 1. CRANAD 2 | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 2. CRANAD-2, Near-infrared Amyloid-beta fluorescent probe (CAS 1193447-34-5) | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OPG [opg.optica.org]
- 9. researchgate.net [researchgate.net]
- 10. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
- 12. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. | Semantic Scholar [semanticscholar.org]
The Structural Basis of Cranad 2 Interaction with Amyloid Plaques: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cranad 2, a curcumin-derived near-infrared (NIR) fluorescent probe, has emerged as a significant tool in the study of Alzheimer's disease pathology. Its ability to penetrate the blood-brain barrier and specifically bind to amyloid-beta (Aβ) aggregates makes it invaluable for the in vitro and in vivo detection of amyloid plaques.[1][2][3][4][5] This technical guide provides an in-depth exploration of the structural and quantitative aspects of the this compound-amyloid plaque interaction, complete with detailed experimental protocols and visual representations of key processes to facilitate a comprehensive understanding for researchers in the field.
Quantitative Data Summary
The binding affinity and spectral properties of this compound are critical parameters for its application in amyloid plaque detection. The following tables summarize the key quantitative data gathered from various studies.
| Parameter | Value | Reference |
| Binding Affinity (Kd) for Aβ40 aggregates | 38 nM | [1][2][3][4][5] |
| Excitation Maximum (unbound in PBS) | 640 nm | [1][2] |
| Emission Maximum (unbound in PBS) | 805 nm | [1][2] |
| Emission Maximum (bound to Aβ aggregates) | 715 nm | [1][2] |
| Emission Blue Shift upon Binding | 90 nm | [1] |
| Fluorescence Intensity Increase upon Binding | ~70-fold | [6] |
Table 1: Physicochemical and Binding Properties of this compound
| Species | This compound Binding Specificity | Reference |
| Aβ Fibrils | High | [7][8] |
| Aβ Monomers | Low/Negligible | [7][8] |
| α-synuclein Fibrils | Low | [7][8] |
| Insulin Fibrils | Low | [7][8] |
| Bovine Serum Albumin (BSA) | Non-negligible | [7][8] |
Table 2: Binding Specificity of this compound for Various Protein Species
Structural Basis of Interaction
While a definitive co-crystal or solution-state NMR structure of this compound in complex with amyloid-beta is not yet available, extensive research on curcumin (B1669340) analogs provides strong evidence for the binding mechanism. It is hypothesized that this compound, with its planar and hydrophobic structure, interacts with the hydrophobic grooves running along the surface of the Aβ fibril.
Studies on related curcumin derivatives suggest that the binding site is likely a sterically hindered hydrophobic pocket.[6] More specifically, research on the closely related compound Cranad 3 has indicated interaction with the hydrophobic core fragment of Aβ, KLVFF (residues 16-20).[4][9] This region is critical for Aβ aggregation and fibril formation. The interaction is likely driven by hydrophobic forces and π-π stacking between the aromatic rings of this compound and the phenylalanine residues of the Aβ fibril. The donor-acceptor-donor architecture of the this compound molecule contributes to its significant change in fluorescence upon binding, a characteristic of "smart" probes.[6]
Experimental Protocols
In Vitro Fluorescence Binding Assay
This protocol is adapted from studies characterizing the binding of this compound to pre-formed Aβ fibrils.[2][10]
-
Preparation of Aβ Fibrils:
-
Recombinant Aβ1-42 peptide is dissolved in a suitable buffer (e.g., 20 mM sodium phosphate, 0.2 mM EDTA, pH 8.0).
-
The solution is incubated to allow for fibril formation, with aggregation monitored using a Thioflavin T (ThT) fluorescence assay.
-
-
Binding Assay:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
For the binding experiment, this compound is diluted to a final concentration of 0.1 µM in a quartz cuvette containing phosphate-buffered saline (PBS).
-
Pre-formed Aβ1-42 fibrils are titrated into the this compound solution at varying concentrations (e.g., 0-0.2 µM).
-
The fluorescence emission spectrum is recorded using a spectrofluorometer with an excitation wavelength of 640 nm and an emission range of 660 nm to 800 nm.
-
The increase in fluorescence intensity at the bound emission maximum (~715 nm) is measured to determine binding affinity.
-
In Vivo Near-Infrared Fluorescence (NIRF) Imaging
This protocol is a general guide based on in vivo imaging studies using this compound in transgenic mouse models of Alzheimer's disease.[8][10]
-
Animal Preparation:
-
Use transgenic mice expressing human amyloid precursor protein (e.g., APP/PS1 or arcAβ mice) and age-matched wild-type controls.
-
Anesthetize the mice using isoflurane.
-
Remove fur from the head region to minimize fluorescence interference.
-
Maintain the body temperature of the mice at 36.5 ± 0.5 °C.
-
-
Probe Administration:
-
NIRF Imaging:
-
Acquire images using an in vivo imaging system equipped for NIRF.
-
Record baseline images before the injection of this compound.
-
Acquire images at multiple time points post-injection (e.g., 5, 10, 20, 30, 60, 90, and 120 minutes) to monitor the probe's distribution and clearance.
-
Use appropriate filters for this compound (e.g., excitation ~640 nm, emission ~715 nm).
-
-
Data Analysis:
-
Define a region of interest (ROI) over the brain.
-
Quantify the fluorescence intensity within the ROI at each time point.
-
Compare the signal intensity between transgenic and wild-type mice to assess specific binding to amyloid plaques.
-
Conclusion
This compound is a potent and specific near-infrared probe for the detection of amyloid plaques. Its interaction is primarily with the fibrillar form of amyloid-beta, likely through hydrophobic interactions with the KLVFF core domain. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies of Alzheimer's disease and other amyloidopathies. Further elucidation of the precise binding mode through high-resolution structural studies will undoubtedly enhance the rational design of next-generation diagnostic and therapeutic agents targeting amyloid aggregates.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 6. Tuning the stereo-hindrance of a curcumin scaffold for the selective imaging of the soluble forms of amyloid beta species - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02050C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
Cranad 2: A Technical Guide to a Near-Infrared Probe for Alzheimer's Disease Research
A comprehensive overview of the discovery, mechanism, and application of Cranad 2, a curcumin-based fluorescent probe for the in vivo and in vitro detection of amyloid-beta plaques.
This compound is a near-infrared (NIR) fluorescent probe specifically designed for the detection of amyloid-beta (Aβ) aggregates, a key pathological hallmark of Alzheimer's disease (AD).[1] Developed as a curcumin (B1669340) derivative, this small molecule has demonstrated the ability to penetrate the blood-brain barrier and exhibit a strong affinity for Aβ plaques.[1][2] Its application in preclinical research has facilitated non-invasive imaging and monitoring of Aβ deposition in animal models of AD, offering a valuable tool for mechanistic studies and the evaluation of potential therapeutic interventions.[3][4]
Core Properties and Binding Mechanism
This compound was engineered from the natural compound curcumin, with modifications to enhance its spectral properties for in vivo imaging. The incorporation of a difluoroboron moiety into the curcumin scaffold resulted in a significant red shift, leading to the development of the CRANAD series of probes.[5] this compound specifically was designed with N,N-dimethyl groups to further optimize its properties, including its ability to cross the blood-brain barrier.[5]
The primary mechanism of action for this compound involves its binding to the β-sheet structures prevalent in fibrillar Aβ aggregates.[3][4] This interaction induces a significant conformational change in the probe, leading to a dramatic increase in its fluorescence quantum yield and a notable blue shift in its emission spectrum.[2] Unbound this compound in an aqueous environment exhibits minimal fluorescence, making it a "smart" probe that effectively turns on in the presence of its target.[6] This high signal-to-background ratio is crucial for sensitive and specific detection of Aβ plaques.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various in vitro and in vivo studies.
| Property | Value | Reference |
| Binding Affinity (Kd) | 38.0 nM | [1][2] |
| Lipophilicity (log P) | 3 | [2] |
| Excitation Maximum (unbound) | 640 nm | [3] |
| Emission Maximum (unbound) | 805 nm | [2] |
| Emission Maximum (bound to Aβ) | ~715 nm | [2][7] |
| Fluorescence Intensity Increase (upon binding) | ~70-fold | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Aβ Binding Assay
This protocol is designed to assess the binding affinity and fluorescence response of this compound to Aβ fibrils.
Materials:
-
This compound stock solution (in DMSO)
-
Synthetic Aβ1-42 peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorometer
Procedure:
-
Aβ Fibril Preparation:
-
Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent.
-
Resuspend the peptide in PBS to a final concentration of 100 µM.
-
Incubate the solution at 37°C for 24-48 hours with gentle agitation to promote fibril formation.
-
-
Binding Assay:
-
Prepare a series of dilutions of the Aβ fibril solution in PBS in a 96-well black microplate.
-
Add this compound to each well at a final concentration of 100 nM.[4]
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with excitation set at ~640 nm and emission scanned from 650 nm to 850 nm.
-
The dissociation constant (Kd) can be calculated by fitting the fluorescence intensity data to a one-site binding model.
-
In Vivo Near-Infrared Fluorescence (NIRF) Imaging in AD Mouse Models
This protocol outlines the procedure for non-invasive imaging of Aβ plaques in transgenic mouse models of Alzheimer's disease.
Materials:
-
Transgenic AD mice (e.g., APP/PS1, arcAβ) and wild-type littermates.[3][6]
-
This compound solution (e.g., 5.0 mg/kg in a suitable vehicle).[5]
-
In vivo imaging system equipped with appropriate NIR filters.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the head of the mouse to reduce fluorescence absorption and scattering.
-
-
Probe Administration:
-
Acquire a baseline (pre-injection) fluorescence image of the mouse's head.
-
Administer this compound via intravenous (i.v.) injection (e.g., through the tail vein).
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 5, 10, 30, 60, and 120 minutes).[6]
-
Maintain the animal under anesthesia throughout the imaging session.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the brain area.
-
Quantify the average fluorescence intensity within the ROI at each time point.
-
Compare the signal intensity between transgenic and wild-type mice to assess the specific binding of this compound to Aβ plaques.
-
Ex Vivo Brain Section Staining and Immunohistochemistry
This protocol describes the staining of brain tissue sections to visualize this compound co-localization with Aβ plaques.
Materials:
-
Fixed brain tissue sections from AD mice.
-
This compound solution.
-
Anti-Aβ antibody (e.g., 6E10).[7]
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation:
-
Perfuse the mouse and fix the brain in 4% paraformaldehyde.
-
Cryoprotect the brain in sucrose (B13894) solution and slice into thin sections (e.g., 20-40 µm).
-
-
Staining:
-
Incubate the brain sections with the anti-Aβ primary antibody overnight at 4°C.
-
Wash the sections and incubate with the fluorescently labeled secondary antibody.
-
Incubate the sections with a solution of this compound (e.g., 1 µM) for 30 minutes.
-
Counterstain with DAPI.
-
-
Imaging:
-
Mount the stained sections on glass slides with mounting medium.
-
Visualize the sections using a fluorescence microscope with appropriate filter sets for DAPI, the secondary antibody fluorophore, and this compound.
-
Co-localization of the this compound signal with the anti-Aβ antibody signal confirms the specific binding of the probe to Aβ plaques.[3]
-
Visualizations
The following diagrams illustrate key conceptual frameworks related to this compound.
Caption: Development pathway and mechanism of action of this compound.
Caption: Experimental workflow for in vivo NIRF imaging with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. OPG [opg.optica.org]
In-Depth Technical Guide to the Photophysical Characteristics of Cranad 2 Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical characteristics of Cranad 2, a near-infrared (NIR) fluorescent probe renowned for its application in the detection of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. This document details the dye's spectral properties, quantum efficiency, and binding affinity, supported by experimental methodologies and visual representations of its operational principles.
Core Photophysical Properties of this compound
This compound, a curcumin (B1669340) derivative, exhibits significant changes in its fluorescent properties upon binding to Aβ aggregates. This "smart" probe capability makes it a valuable tool for in vitro and in vivo studies of amyloidosis.[1] Unbound in an aqueous environment such as phosphate-buffered saline (PBS), this compound displays a distinct set of photophysical parameters that are dramatically altered upon interaction with Aβ fibrils.
Quantitative Data Summary
The key photophysical characteristics of this compound are summarized in the table below, providing a clear comparison between its unbound and Aβ-bound states.
| Photophysical Parameter | Unbound this compound (in PBS) | This compound Bound to Aβ Aggregates |
| Absorption Maximum (λ_abs_) | 640 nm | Not explicitly stated, assumed to be similar to unbound |
| Emission Maximum (λ_em_) | 805 nm | 715 nm |
| Stokes Shift | 165 nm | 75 nm |
| Quantum Yield (Φ) | 0.006 | 0.40 |
| Molar Absorptivity (ε) | Data not available in searched literature | Data not available in searched literature |
| Fluorescence Lifetime (τ) | Data not available in searched literature | Data not available in searched literature (change observed)[1] |
| Binding Affinity (K_d_) | N/A | 38 nM |
| Fluorescence Intensity | Low | ~70-fold increase[2] |
Principles of this compound Fluorescence
The remarkable change in this compound's fluorescence upon binding to Aβ aggregates is attributed to its molecular structure and the altered microenvironment upon binding. The interaction with the hydrophobic pockets of Aβ fibrils restricts the intramolecular rotation of the this compound molecule, leading to a significant increase in fluorescence quantum yield and a pronounced blue shift in its emission spectrum.
This compound's fluorescence signaling mechanism.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of fluorescent probes. The following sections outline the protocols for key experiments involving this compound.
In Vitro Binding and Fluorescence Spectroscopy of this compound with Aβ Fibrils
This protocol details the steps to measure the fluorescence emission of this compound in the presence of pre-formed Aβ fibrils.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Recombinant Aβ₁₋₄₂ peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
Procedure:
-
Preparation of Aβ Fibrils:
-
Dissolve recombinant Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then evaporate the solvent to form a peptide film.
-
Reconstitute the peptide film in a buffer such as PBS to a desired concentration (e.g., 100 µM).
-
Incubate the solution at 37°C for several days with gentle agitation to promote fibril formation. The aggregation process can be monitored using Thioflavin T fluorescence.
-
-
Fluorescence Measurement:
-
Prepare a series of solutions in PBS containing a fixed concentration of this compound (e.g., 0.1 µM) and varying concentrations of pre-formed Aβ₁₋₄₂ fibrils (e.g., 0-0.2 µM).[3]
-
Prepare a control sample containing only this compound in PBS.
-
Incubate the solutions at room temperature for a short period to allow for binding.
-
Using a spectrofluorometer, record the fluorescence emission spectra of each solution.[3]
-
Set the excitation wavelength to 640 nm and record the emission from 660 nm to 800 nm.[3]
-
The binding affinity (Kd) can be determined by plotting the change in fluorescence intensity as a function of the Aβ fibril concentration and fitting the data to a saturation binding curve.
-
In vitro binding assay workflow.
Determination of Fluorescence Quantum Yield
The comparative method is commonly used to determine the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
This compound solution of known absorbance
-
A quantum yield standard with similar absorption and emission properties (e.g., a near-infrared dye with a known quantum yield in the same solvent)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare a series of dilute solutions of both this compound and the quantum yield standard in the same solvent (e.g., PBS for unbound this compound, and a less polar solvent for the bound state mimic). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for all measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard. The plots should be linear.
-
Calculate the quantum yield of this compound (Φ_sample) using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if different).
-
In Vivo Imaging of Aβ Plaques in a Transgenic Mouse Model
This protocol provides a general workflow for the in vivo imaging of Aβ plaques in a transgenic mouse model of Alzheimer's disease using this compound.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)
-
Age-matched wild-type control mice
-
This compound solution for injection (e.g., 2.0 mg/kg in a vehicle of 15% DMSO, 70% PBS, and 15% Kolliphor EL)[3]
-
In vivo fluorescence imaging system
Procedure:
-
Animal Preparation: Anesthetize the mice and place them in the imaging system.
-
Baseline Imaging: Acquire a baseline fluorescence image of the brain region of interest before injecting the probe.
-
Probe Administration: Inject the this compound solution intravenously (e.g., via the tail vein).[3]
-
Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 20, 40, 60, 90, and 120 minutes).[3]
-
Data Analysis: Quantify the fluorescence intensity in the brain region of interest at each time point and compare the signal between the transgenic and wild-type mice.
General workflow for in vivo imaging.
Conclusion
This compound is a powerful near-infrared fluorescent probe with highly sensitive and specific reporting capabilities for the presence of Aβ aggregates. Its significant increase in fluorescence intensity and distinct blue shift upon binding make it an invaluable tool for researchers in the field of Alzheimer's disease. The provided data and protocols serve as a foundational guide for the effective utilization of this compound in both in vitro and in vivo research settings. Further characterization of its molar absorptivity and fluorescence lifetime will undoubtedly enhance its application in quantitative biophotonics.
References
- 1. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Specificity of Cranad 2 for Amyloid-Beta Aggregate Species
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Cranad 2, a near-infrared (NIR) fluorescent probe, and its specificity for various aggregate species of the amyloid-beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease. We will explore its binding affinity, comparative selectivity over other amyloidogenic proteins, and the experimental methodologies used for its characterization.
Core Properties of this compound
This compound is a curcumin-derived, difluoroboron-based probe designed for the in vivo and in vitro detection of Aβ deposits.[1][2][3] A critical feature for its application is its ability to penetrate the blood-brain barrier.[1][3][4] Upon binding to Aβ aggregates, this compound exhibits significant changes in its photophysical properties, including a substantial increase in fluorescence intensity and a notable blue shift in its emission wavelength, making it a "smart" probe for Aβ detection.[2][5]
Quantitative Analysis of Binding Specificity
The efficacy of this compound as a research tool hinges on its high affinity and specificity for Aβ aggregates over other molecular forms and protein structures.
Binding Affinity to Aβ Aggregates
This compound demonstrates a high binding affinity for aggregated forms of amyloid-beta, particularly fibrils. The dissociation constant (Kd) is consistently reported in the nanomolar range, indicating a strong and stable interaction.
| Probe | Target Aβ Species | Dissociation Constant (Kd) | Reference |
| This compound | Aβ Aggregates | ~38.7 nM | [2][6][7] |
| This compound | Aβ40 Aggregates | 38 nM | [1][3][4][5] |
Comparative Specificity and Selectivity
In vitro assays have demonstrated that this compound is highly selective for Aβ fibrils over its monomeric form and other common amyloidogenic proteins. This is crucial for accurately identifying pathological aggregates.
| Target Species | This compound Fluorescence Response | Comparative Notes | Reference |
| Aβ (1-42) Fibrils | High | Shows a strong, dose-dependent increase in fluorescence.[6] | [6][7] |
| Aβ (1-42) Monomers | Negligible | The probe can effectively distinguish between monomeric and fibrillar forms.[6][8] | [6][7][8] |
| α-Synuclein Fibrils | Low | Signal is significantly lower compared to Aβ (1-42) fibrils.[6][7] | [6][7] |
| Insulin Fibrils | Low | Signal is significantly lower compared to Aβ (1-42) fibrils.[6][7] | [6][7] |
| Bovine Serum Albumin (BSA) | Non-negligible | A minor binding signal is observed, which is common for many Aβ probes.[6][7] | [6][7] |
| Thioflavin T (ThT) Comparison | N/A | This compound is more specific to Aβ fibrils than ThT, which shows higher signals with α-synuclein and insulin.[6] | [6] |
Visualizing Binding and Detection
The mechanism of this compound involves a direct interaction with the β-sheet structures characteristic of Aβ fibrils. This binding event alters the probe's electronic structure, leading to enhanced fluorescence emission.
Caption: Logical diagram of this compound binding specificity.
Upon binding to Aβ aggregates, this compound undergoes a significant photophysical change, resulting in a 70-fold increase in fluorescence intensity and a 90 nm hypsochromic (blue) shift in its emission maximum, from approximately 805 nm when unbound to 715 nm when bound.[1][2][5]
Caption: Conceptual pathway of this compound fluorescence activation.
Experimental Protocols
The characterization of this compound's specificity involves a series of standardized in vitro and ex vivo experiments.
1. Preparation of Aβ (1-42) Fibrils
Synthetic Aβ (1-42) peptides are aggregated into fibrils through established protocols. The aggregation process is typically monitored using a quantitative fluorescence assay with Thioflavin T (ThT), which fluoresces upon binding to β-sheet structures.[6]
2. In Vitro Spectrofluorometric Binding Assay
This core experiment quantifies the interaction between this compound and Aβ fibrils.
-
Reagents: A constant concentration of this compound (e.g., 0.1 μM) is incubated with a range of concentrations of pre-formed Aβ (1-42) fibrils (e.g., 0–0.2 μM).[6]
-
Instrumentation: A spectrofluorometer is used to measure fluorescence emission.
-
Measurement: For this compound, the sample is excited at its absorption maximum (~640 nm), and the emission spectrum is recorded (typically 660 nm to 800 nm).[5][6]
-
Analysis: A dose-dependent increase in fluorescence intensity at the new emission maximum (~715 nm) confirms binding. A linear relationship between fibril concentration and fluorescence intensity is often observed at lower concentrations.[6]
3. Specificity and Cross-Reactivity Assays
To validate specificity, the binding assay is repeated under several conditions:
-
Complex Media: Aβ fibrils are spiked into a complex biological sample, such as a cell lysate, to ensure the binding signal is detectable and specific even in the presence of a high concentration of other proteins.[6][7]
-
Competitive Binding: this compound is incubated with fibrils made from other amyloidogenic proteins (e.g., α-synuclein, insulin) and non-aggregating proteins (e.g., BSA) to measure off-target binding.[6][7]
-
Monomer vs. Fibril: The fluorescence response of this compound in the presence of monomeric Aβ is compared to its response with fibrillar Aβ to confirm its selectivity for the aggregated state.[6][7]
Caption: Experimental workflow for specificity testing.
4. Ex Vivo Validation
To confirm that in vitro specificity translates to a biological context, brain tissue is used.
-
Tissue Source: Brain sections from transgenic mouse models of Alzheimer's disease (e.g., arcAβ, APP-PS1) are used alongside non-transgenic, wild-type controls.[1][5]
-
Staining: Tissue sections are stained with this compound.
-
Co-localization: Co-staining is performed with established amyloid markers, such as the antibody 6E10 or the dye Thioflavin S, to visually confirm that this compound specifically binds to Aβ plaques in the brain tissue.[5][9]
Conclusion
The available data robustly demonstrates that this compound is a highly specific fluorescent probe with a strong affinity for aggregated Aβ species, particularly fibrils. It effectively distinguishes Aβ fibrils from monomers and shows significantly lower binding to other amyloidogenic protein aggregates like α-synuclein and insulin. This high degree of specificity, combined with its blood-brain barrier permeability and favorable photophysical properties, establishes this compound as a valuable tool for the quantitative and qualitative assessment of Aβ pathology in Alzheimer's disease research.
References
- 1. This compound | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 2. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OPG [opg.optica.org]
- 6. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Imaging of Amyloid Plaques with Cranad 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cranad 2 is a near-infrared (NIR) fluorescent probe specifically designed for the in vivo detection of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1][2] This curcumin-based derivative exhibits a high affinity for Aβ aggregates and possesses the crucial ability to penetrate the blood-brain barrier.[1][3][4] Upon binding to Aβ plaques, this compound undergoes a significant increase in fluorescence intensity and a notable blue shift in its emission spectrum, making it a "smart" probe for targeted imaging.[2][5] These characteristics enable non-invasive, real-time visualization and quantification of amyloid plaque burden in living animal models, providing a valuable tool for preclinical research and the development of therapeutic interventions for Alzheimer's disease.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative properties of the this compound probe based on published literature.
| Property | Value | References |
| Binding Affinity (Kd) for Aβ aggregates | 38 nM | [1][2][4] |
| Excitation Wavelength (bound) | ~640 nm | [1] |
| Emission Wavelength (unbound) | ~805 nm | [2] |
| Emission Wavelength (bound to Aβ) | ~715 nm (a 90 nm blue shift) | [2] |
| Fluorescence Intensity Increase (upon binding) | ~70-fold | [2] |
| Log P | 3 | [2] |
| Molecular Weight | 410.27 g/mol | [8] |
Signaling Pathway and Detection Mechanism
The mechanism of this compound in detecting amyloid plaques is based on its direct interaction with the beta-sheet structures of Aβ fibrils. In its unbound state in an aqueous environment, the this compound molecule has a low fluorescence quantum yield. Upon crossing the blood-brain barrier and binding to amyloid plaques, the probe is believed to intercalate within the hydrophobic pockets of the Aβ aggregates. This binding event restricts the intramolecular rotation of the this compound molecule, leading to a significant enhancement of its fluorescence quantum yield and a shift in its emission wavelength. This "turn-on" fluorescence mechanism provides a high signal-to-background ratio for imaging.
Caption: this compound crosses the BBB and binds to Aβ plaques, causing a detectable fluorescence increase.
Experimental Protocols
I. In Vitro Binding Assay
This protocol is to verify the binding of this compound to pre-formed Aβ fibrils in a controlled environment.
Materials:
-
This compound (stock solution in DMSO)[1]
-
Synthetic Aβ1-42 peptide
-
Thioflavin T (ThT) for comparison[1]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
Procedure:
-
Aβ Fibril Preparation: Prepare Aβ1-42 fibrils by dissolving the peptide and allowing it to aggregate according to established protocols (e.g., slow stirring in PBS for several days at room temperature).
-
Binding Reaction:
-
Fluorescence Measurement:
-
Data Analysis: Plot the fluorescence intensity at the peak emission wavelength against the concentration of Aβ fibrils to determine the binding affinity. A linear relationship is expected at lower fibril concentrations.[1]
II. In Vivo Imaging Protocol for Amyloid Plaques in a Mouse Model
This protocol outlines the procedure for non-invasive imaging of amyloid plaques in transgenic mouse models of Alzheimer's disease (e.g., arcAβ, APP-PS1, or Tg2576 mice).[9]
Materials:
-
This compound
-
DMSO[10]
-
Kolliphor EL (or Cremophor EL)[10]
-
PBS, pH 7.4[10]
-
Transgenic and wild-type control mice
-
In vivo fluorescence imaging system (e.g., NIRF, MSOT, or FMT)[3][10]
-
Anesthesia (e.g., isoflurane)
Experimental Workflow Diagram:
Caption: Workflow for in vivo this compound imaging from probe preparation to data analysis and validation.
Procedure:
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For intravenous injection, formulate the this compound solution. A typical formulation consists of 15% DMSO, 15% Kolliphor EL, and 70% PBS (pH 7.4).[7][10] The final concentration should be calculated to deliver a dose of 2.0 mg/kg body weight.[7][10]
-
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Place the animal in the imaging system. Maintain the body temperature at 36.5 ± 0.5 °C.[10]
-
-
Baseline Imaging: Acquire pre-injection (baseline) fluorescence images of the mouse's head to determine background signal levels.
-
Intravenous Injection: Administer the prepared this compound solution intravenously via the tail vein.[10]
-
Post-Injection Imaging:
-
Acquire fluorescence images at multiple time points after injection to monitor the uptake and washout of the probe. Recommended time points include 20, 40, 60, 90, and 120 minutes post-injection.[10]
-
-
Data Analysis:
-
Quantify the fluorescence signal intensity in the brain region of interest over time.
-
Compare the signal in transgenic mice to that in wild-type controls. A significantly higher signal retention is expected in the brains of transgenic mice.
-
-
Ex Vivo Validation (Optional but Recommended):
-
After the final imaging session, perfuse the mouse and extract the brain.
-
Prepare brain sections for immunohistochemistry.
-
Co-stain the sections with an anti-Aβ antibody (e.g., 6E10) and this compound to confirm the co-localization of the probe with amyloid plaques.[1]
-
Conclusion
The this compound protocol provides a robust and reliable method for the non-invasive in vivo imaging of amyloid plaques in preclinical models of Alzheimer's disease. Its high specificity and favorable pharmacokinetic properties make it an invaluable tool for studying disease progression, evaluating the efficacy of novel therapeutics, and advancing our understanding of Alzheimer's disease pathology.
References
- 1. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
- 9. Design and synthesis of curcumin analogues for in vivo fluorescence imaging and inhibiting copper-induced cross-linking of amyloid beta species in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Multi-Spectral Optoacoustic Tomography (MSOT) with Cranad-2 for Amyloid-Beta Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multi-Spectral Optoacoustic Tomography (MSOT) is a powerful, non-invasive imaging modality that provides high-resolution visualization deep within biological tissues.[1] When combined with targeted molecular probes, MSOT enables the visualization and quantification of specific biological processes in real-time. Cranad-2, a curcumin-derived near-infrared (NIR) fluorescent probe, has emerged as a valuable tool for the detection of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD).[2][3][4][5][6] This document provides detailed application notes and experimental protocols for the use of MSOT with Cranad-2 for the in-vitro and in-vivo imaging of Aβ deposits.
Cranad-2 possesses the ability to cross the blood-brain barrier and exhibits a high binding affinity for Aβ aggregates.[7][8] Upon binding to Aβ fibrils, Cranad-2's fluorescence properties are altered, leading to a significant increase in fluorescence intensity and a blue-shift in its emission spectrum.[9] These changes can be effectively detected and spectrally unmixed using MSOT, allowing for the specific and sensitive mapping of Aβ plaque distribution. The combination of MSOT and Cranad-2 offers a promising approach for preclinical research in AD, facilitating mechanistic studies and the evaluation of novel therapeutic interventions targeting Aβ pathology.[2][3][4][5][6]
Data Presentation
Table 1: Photophysical and Binding Properties of Cranad-2
| Property | Value | Reference |
| Molecular Weight | 410.26 g/mol | |
| Formula | C₂₃H₂₅BF₂N₂O₂ | |
| Excitation Maximum (unbound in PBS) | 640 nm | [8] |
| Emission Maximum (unbound in PBS) | 805 nm | [8] |
| Emission Maximum (bound to Aβ aggregates) | 715 nm | [8][9] |
| Binding Affinity (Kd) to Aβ₄₀ aggregates | 38 nM | [7][8] |
| Solubility | Soluble to 5 mM in DMSO with gentle warming | |
| Storage | -20°C |
Table 2: In-Vitro Performance of Cranad-2
| Parameter | Observation | Reference |
| Fluorescence Intensity Increase (upon binding to Aβ₄₀ aggregates) | ~70-fold | [9] |
| Quantum Yield (in PBS) | 0.006 | [9] |
| Quantum Yield (bound to Aβ₄₀ aggregates) | 0.40 | [9] |
| Optoacoustic Signal Increase (in vitro phantom with Aβ fibrils) | ~100% | [4] |
| Fluorescence Signal Increase (in vitro phantom with Aβ fibrils) | ~50% | [4] |
Experimental Protocols
In-Vitro Characterization of Cranad-2 Binding to Aβ Fibrils
This protocol describes the preparation of Aβ fibrils and the subsequent assessment of Cranad-2 binding using fluorescence and optoacoustic measurements.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cranad-2
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multi-well plates (black, clear bottom for fluorescence)
-
Fluorometer
-
MSOT imaging system
Procedure:
-
Preparation of Aβ₁₋₄₂ Fibrils:
-
Dissolve synthetic Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent.
-
Resuspend the peptide in PBS to a final concentration of 1 mg/mL.
-
Incubate the solution at 37°C for 72 hours with gentle agitation to promote fibril formation.
-
Confirm fibril formation using techniques such as Thioflavin T (ThT) fluorescence assay or electron microscopy.
-
-
Fluorescence Binding Assay:
-
Prepare a stock solution of Cranad-2 in DMSO.
-
Dilute the Cranad-2 stock solution in PBS to the desired final concentration (e.g., 0.1 µM).
-
Prepare serial dilutions of the Aβ₁₋₄₂ fibril solution in PBS.
-
In a multi-well plate, mix the Cranad-2 solution with the different concentrations of Aβ₁₋₄₂ fibrils.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a fluorometer with excitation at ~640 nm and emission scanning from 650 nm to 850 nm.
-
A control sample containing only Cranad-2 in PBS should be included.
-
-
In-Vitro MSOT Phantom Imaging:
-
Prepare an agar (B569324) phantom (e.g., 1-2% agarose in water).
-
Create wells within the phantom.
-
Fill the wells with:
-
Cranad-2 solution in PBS (control).
-
A mixture of Cranad-2 and Aβ₁₋₄₂ fibrils.
-
-
Image the phantom using the MSOT system, acquiring data across a range of wavelengths covering the absorption spectrum of Cranad-2 (e.g., 660 nm to 800 nm).
-
Reconstruct the MSOT images and perform spectral unmixing to isolate the signal from Cranad-2.
-
In-Vivo MSOT Imaging of Aβ Plaques in a Mouse Model of Alzheimer's Disease
This protocol details the procedure for non-invasive imaging of Aβ plaques in transgenic mice (e.g., arcAβ mouse model) using MSOT and Cranad-2.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., arcAβ) and non-transgenic littermates (as controls).
-
Cranad-2
-
Vehicle solution (e.g., 15% DMSO + 70% PBS pH 7.4 + 15% Kolliphor EL).[2]
-
Anesthesia (e.g., isoflurane).
-
Hair removal cream.
-
Catheter for intravenous injection.
-
MSOT imaging system with a mouse holder and water bath for temperature control.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Carefully remove the fur over the head region using depilatory cream to minimize light scattering.
-
Place the mouse in a prone position within the animal holder of the MSOT system.
-
Maintain the mouse's body temperature at 36.5 ± 0.5 °C using the system's water bath.[2][6]
-
-
Cranad-2 Administration:
-
MSOT Data Acquisition:
-
Acquire a baseline MSOT scan of the mouse head before the injection of Cranad-2.
-
Following injection, acquire MSOT datasets at multiple time points to monitor the probe's biodistribution and accumulation in the brain. Recommended time points are 20, 40, 60, 90, and 120 minutes post-injection.[2][4]
-
Acquire data across a range of wavelengths to enable spectral unmixing of the Cranad-2 signal from endogenous tissue chromophores like hemoglobin.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the raw MSOT data using a model-based algorithm. Typical reconstruction parameters include a size of 20 mm and a resolution of 100 µm.[2][6]
-
Perform spectral unmixing to isolate the specific optoacoustic signal of Cranad-2.
-
Co-register the MSOT images with anatomical imaging modalities like MRI for better localization of the signal within the brain.
-
Quantify the Cranad-2 signal intensity in specific brain regions of interest (e.g., cortex, hippocampus) over time.
-
Ex-Vivo Validation with Immunohistochemistry
This protocol is for the histological confirmation of Cranad-2 co-localization with Aβ plaques in brain tissue sections.
Materials:
-
Mouse brain tissue (from the in-vivo imaging experiment).
-
Paraformaldehyde (PFA) for fixation.
-
Cryostat or microtome for sectioning.
-
Primary antibody against Aβ (e.g., 6E10).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation:
-
Following the final imaging session, euthanize the mouse and perfuse with PBS followed by 4% PFA.
-
Excise the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain into thin slices (e.g., 20-40 µm) using a cryostat or microtome.
-
-
Immunohistochemistry:
-
Mount the brain sections on microscope slides.
-
Perform immunohistochemical staining for Aβ using a primary antibody and a corresponding fluorescently labeled secondary antibody.
-
Counterstain the cell nuclei with DAPI.
-
The endogenous fluorescence of Cranad-2 retained in the tissue can be directly visualized.
-
-
Microscopy and Co-localization Analysis:
-
Image the stained sections using a fluorescence microscope with appropriate filter sets for Cranad-2, the Aβ antibody stain, and DAPI.
-
Analyze the images to assess the co-localization of the Cranad-2 signal with the Aβ antibody staining, thus confirming the probe's specificity for Aβ plaques.
-
Visualizations
References
- 1. Multi-spectral optoacoustic tomography - next generation platform for high resolution imaging of diffuse tissues | Semantic Scholar [semanticscholar.org]
- 2. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. biorxiv.org [biorxiv.org]
- 5. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CRANAD 2 | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 9. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Aβ Plaque Load Using Cranad 2 Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cranad 2 is a near-infrared (NIR) fluorescent probe specifically designed for the detection and quantification of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1][2] This curcumin-based molecule exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum upon binding to Aβ aggregates.[1][3] Its ability to cross the blood-brain barrier makes it a valuable tool for both in vivo and ex vivo imaging of Aβ plaques in animal models of Alzheimer's disease.[1][2][3] These application notes provide detailed protocols for the use of this compound in quantifying Aβ plaque load, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for easy reference.
Table 1: Photophysical and Binding Properties of this compound
| Property | Value | Reference |
| Binding Affinity (Kd) for Aβ40 aggregates | 38 nM | [1][2] |
| Excitation Maximum (unbound in PBS) | 640 nm | [3] |
| Emission Maximum (unbound in PBS) | 805 nm | [1][3] |
| Emission Maximum (bound to Aβ aggregates) | ~715 nm | [1] |
Table 2: In Vitro Aβ Fibril Detection with this compound
| Aβ₁₋₄₂ Fibril Concentration | Fluorescence Intensity | Correlation |
| 0 - 0.2 µM | Linearly proportional to concentration | r² = 0.991 |
| Source: Ni, R., et al. (2021). Photoacoustics, 23, 100285. |
Experimental Protocols
In Vivo Imaging of Aβ Plaques in Mouse Models
This protocol is designed for the non-invasive imaging of Aβ plaques in transgenic mouse models of Alzheimer's disease, such as arcAβ or APP-PS1 mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Kolliphor® EL (formerly Cremophor® EL)
-
Anesthetic (e.g., isoflurane)
-
Animal imaging system (e.g., IVIS Spectrum) with appropriate filters
Protocol:
-
Preparation of this compound Injection Solution:
-
Prepare a stock solution of this compound in DMSO.
-
For a final injection volume of 100 µL per mouse, prepare a solution containing 15% DMSO, 15% Kolliphor® EL, and 70% PBS (pH 7.4).
-
The final concentration of this compound should be adjusted to achieve a dosage of 0.5 - 5.0 mg/kg body weight.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) or another suitable anesthetic.
-
Remove fur from the head and dorsal area to minimize fluorescence interference.
-
Acquire a baseline (pre-injection) fluorescence image of the animal.
-
-
This compound Administration:
-
Administer the prepared this compound solution via intravenous (tail vein) injection.
-
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 30, 60, 120, and 240 minutes).
-
Use an excitation filter around 605 nm and an emission filter around 680 nm.
-
Maintain the animal under anesthesia and on a warming pad throughout the imaging session.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the brain region.
-
Quantify the average fluorescence intensity within the ROI at each time point.
-
Compare the fluorescence signal between transgenic and wild-type control mice.
-
Ex Vivo Staining of Aβ Plaques in Brain Sections
This protocol details the staining of Aβ plaques in fixed brain tissue sections.
Materials:
-
Formalin-fixed or paraformaldehyde-fixed brain sections (e.g., 20 µm thick) from Alzheimer's model mice.
-
This compound (or Cranad-28, a derivative with similar properties)
-
50% Ethanol
-
Distilled water
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Tissue Preparation:
-
Mount brain sections onto glass slides.
-
If necessary, perform antigen retrieval according to standard immunohistochemistry protocols.
-
-
Staining:
-
Prepare a 20 µM solution of Cranad-28 in 50% ethanol.
-
Incubate the brain sections in the Cranad-28 solution for 10 minutes at room temperature.
-
Wash the sections 3-4 times with distilled water.
-
-
Mounting and Imaging:
-
Allow the slides to dry at room temperature.
-
Apply a coverslip with an appropriate mounting medium.
-
Image the stained sections using a fluorescence microscope with suitable filters (e.g., excitation ~488 nm, emission ~525 nm for Cranad-28).
-
Visualizations
Caption: Workflow for in vivo Aβ plaque imaging using this compound.
Caption: this compound binding mechanism leading to fluorescence enhancement.
References
Application Notes and Protocols for Ex Vivo Staining of Amyloid Plaques with Cranad 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cranad 2 is a near-infrared (NIR) fluorescent probe derived from curcumin, designed for the specific detection of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1] Its ability to bind to the β-sheet structures prevalent in Aβ fibrils makes it a valuable tool for the ex vivo visualization and quantification of amyloid pathology in brain tissue.[2] Upon binding to Aβ aggregates, this compound exhibits a significant increase in fluorescence intensity and a notable blue shift in its emission spectrum, enhancing the signal-to-noise ratio for clear plaque identification.[3] These application notes provide detailed protocols for the use of this compound in the ex vivo staining of amyloid plaques in brain tissue sections from transgenic mouse models of Alzheimer's disease.
Key Properties of this compound
This compound possesses several photophysical and binding properties that make it well-suited for amyloid plaque staining. A summary of these quantitative characteristics is presented below.
| Property | Value | Reference |
| Binding Affinity (Kd) to Aβ Aggregates | 38 - 38.7 nM | [1] |
| Excitation Maximum (unbound in PBS) | ~640 nm | [1] |
| Emission Maximum (unbound in PBS) | ~805 nm | [1] |
| Emission Maximum (bound to Aβ aggregates) | ~715 nm | [1] |
| Emission Blue Shift upon Binding | ~90 nm | [3] |
| Quantum Yield Increase upon Binding | ~70-fold | [3] |
Mechanism of Action
This compound selectively binds to the beta-sheet structures that are characteristic of fibrillar amyloid-beta deposits. This interaction is believed to be non-covalent, involving hydrophobic and potentially other weak interactions with the aggregated Aβ peptides within the plaques. This binding event restricts the intramolecular rotation of the this compound molecule, leading to a significant enhancement of its quantum yield and a shift in its fluorescence emission to a shorter wavelength.
Caption: this compound binding to Aβ fibrils, leading to enhanced fluorescence.
Experimental Protocols
I. Preparation of Reagents
This compound Stock Solution (5 mM):
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) with gentle warming to a final concentration of 5 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
This compound Staining Solution (20 µM):
-
Dilute the 5 mM this compound stock solution in 50% ethanol (B145695) to a final concentration of 20 µM.
-
Prepare this solution fresh before each use.
II. Ex Vivo Staining Protocol for Brain Sections
This protocol is adapted from methods used for similar amyloid-binding dyes and co-staining procedures involving this compound.[2][4][5]
A. Tissue Preparation:
-
Perfuse the animal with phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut brain sections (e.g., 20-40 µm thick) using a cryostat and mount them on charged glass slides.
-
Allow the sections to air dry.
B. Staining Procedure:
-
Fix the mounted brain sections in 4% PFA for 5 minutes.
-
Wash the sections twice with PBS.
-
Incubate the sections in the 20 µM this compound staining solution. Note: The optimal incubation time may need to be determined empirically, but a starting point of 10-30 minutes at room temperature is recommended.
-
Wash the sections 3-4 times with distilled water to remove excess stain.
-
(Optional) Counterstain with a nuclear stain such as DAPI.
-
Allow the slides to dry completely at room temperature, protected from light.
-
Coverslip the sections using an aqueous mounting medium. For long-term storage, a hard-setting mounting medium is recommended.[1][6]
Caption: Step-by-step workflow for ex vivo staining with this compound.
III. Co-staining with Amyloid-Beta Antibodies
This compound staining has been shown to co-localize with amyloid-beta antibodies such as 6E10 and OC, confirming its specificity for Aβ deposits.[2][5]
Protocol:
-
Follow the standard immunohistochemistry protocol for your primary anti-Aβ antibody (e.g., 6E10 or OC).
-
After incubation with the fluorescently labeled secondary antibody and subsequent washes, proceed with the this compound staining protocol as described above, starting from the incubation step with the this compound staining solution.
-
Ensure that the emission spectra of the secondary antibody fluorophore and this compound are sufficiently distinct to allow for separate imaging channels.
Data Acquisition and Analysis
Stained sections can be visualized using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation: ~640 nm, Emission: ~715 nm). Quantitative analysis of plaque load, size, and intensity can be performed using image analysis software such as ImageJ or similar platforms.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Incomplete washing | Increase the number and duration of washing steps after this compound incubation. |
| Staining solution concentration too high | Titrate the concentration of the this compound staining solution. | |
| Weak or No Signal | Insufficient incubation time | Increase the incubation time with the this compound staining solution. |
| Low plaque load in the tissue | Confirm the presence of plaques with a validated antibody or another amyloid stain like Thioflavin S. | |
| Incorrect filter sets | Ensure the microscope filters are appropriate for the excitation and emission wavelengths of this compound bound to amyloid. |
Conclusion
This compound is a robust and specific near-infrared fluorescent probe for the ex vivo detection of amyloid-beta plaques. The provided protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies of Alzheimer's disease and related neurodegenerative disorders. The bright fluorescence and high signal-to-noise ratio of this compound upon binding to Aβ plaques facilitate clear visualization and accurate quantification of amyloid pathology.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nif.hms.harvard.edu [nif.hms.harvard.edu]
Application Notes and Protocols for Longitudinal Studies of Amyloid Progression Using Cranad 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. The ability to non-invasively monitor the progression of Aβ pathology is crucial for understanding disease mechanisms, developing novel therapeutics, and assessing treatment efficacy. Cranad 2 is a curcumin-derived, near-infrared (NIR) fluorescent probe with a high affinity for Aβ aggregates (Kd = 38 nM).[1][2][3] Its ability to cross the blood-brain barrier and its favorable spectral properties—an emission blue shift from 805 nm to 715 nm and a significant increase in fluorescence intensity upon binding to Aβ plaques—make it a valuable tool for in vivo imaging of amyloid pathology in animal models of AD.[1][2] This document provides detailed application notes and protocols for conducting longitudinal studies to monitor amyloid progression using this compound.
Key Properties of this compound
A comprehensive understanding of this compound's properties is essential for its effective use in longitudinal imaging studies.
| Property | Value | Reference |
| Binding Affinity (Kd) | 38 nM (for Aβ40 aggregates) | [1] |
| Excitation Maximum (Unbound) | ~640 nm | [3][4] |
| Emission Maximum (Unbound) | ~805 nm | [1][3] |
| Excitation Maximum (Bound to Aβ) | ~640 nm | [5] |
| Emission Maximum (Bound to Aβ) | ~715 nm | [1][5] |
| Blood-Brain Barrier Penetration | Yes | [3][4] |
| Molecular Weight | 410.26 g/mol | [1] |
| Formula | C23H25BF2N2O2 | [1] |
| Solubility | Soluble to 5 mM in DMSO with gentle warming | [1] |
Experimental Protocols
This section outlines a detailed protocol for a longitudinal in vivo imaging study to monitor amyloid progression in a transgenic mouse model of Alzheimer's disease using this compound. The arcAβ mouse model, which develops parenchymal plaques and cerebral amyloid angiopathy, is used as an example.[4][6]
I. Animal Model and Preparation
-
Animal Model: Use a cohort of arcAβ transgenic mice and an age-matched cohort of wild-type littermates as controls. The age at the start of the study should be chosen based on the known timeline of amyloid deposition in the specific mouse model (e.g., starting at 6 months of age for arcAβ mice).[4][6]
-
Animal Housing: House animals under standard laboratory conditions with ad libitum access to food and water.
-
Preparation for Imaging:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for induction, 1-1.5% for maintenance).
-
Depilate the fur over the head to minimize fluorescence absorption and scattering.[4]
-
Place the mouse in a prone position on a heated stage to maintain body temperature at 36.5 ± 0.5 °C.[4]
-
II. This compound Formulation and Administration
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 5 mM).
-
For injection, dilute the this compound stock solution to the desired concentration in a vehicle solution. A recommended vehicle is 15% DMSO, 15% Kolliphor EL, and 70% PBS (pH 7.4).[4]
-
-
Dosage and Administration:
-
Administer this compound via intravenous (tail vein) injection at a dosage of 2.0 mg/kg body weight.[4]
-
III. In Vivo Fluorescence Imaging
-
Imaging System: Utilize a near-infrared fluorescence imaging system suitable for small animals, such as a fluorescence molecular tomography (FMT) or a multispectral optoacoustic tomography (MSOT) system.
-
Imaging Parameters:
-
Longitudinal Imaging Schedule:
-
Perform imaging sessions at regular intervals (e.g., every 1-2 months) to track the progression of amyloid deposition.
-
Within each imaging session, acquire images at multiple time points post-injection to determine the optimal imaging window. Recommended time points are baseline (pre-injection), and 20, 40, 60, 90, and 120 minutes post-injection.[4]
-
IV. Data Acquisition and Analysis
-
Image Reconstruction: Reconstruct the acquired fluorescence data into 2D or 3D images of the mouse brain.
-
Region of Interest (ROI) Analysis:
-
Define regions of interest (ROIs) corresponding to specific brain areas (e.g., cortex, hippocampus).
-
Quantify the mean fluorescence intensity within each ROI at each time point.
-
-
Longitudinal Data Analysis:
-
For each animal, plot the change in fluorescence intensity over the course of the study (e.g., months).
-
Compare the rate of change in fluorescence signal between the transgenic and wild-type groups.
-
Correlate the in vivo fluorescence data with ex vivo analyses.
-
V. Ex Vivo Validation (at study endpoint)
-
Histology:
-
Cryosection or paraffin-embed the brains.
-
Perform immunohistochemistry using anti-Aβ antibodies (e.g., 6E10) and co-stain with this compound to confirm the co-localization of the probe with amyloid plaques.[5]
-
Quantify the plaque load from the histological sections and correlate it with the final in vivo fluorescence signal.
-
Data Presentation
The following tables provide a template for presenting quantitative data from a longitudinal study using this compound.
Table 1: In Vivo this compound Fluorescence Signal Over Time in arcAβ and Wild-Type Mice
| Age (Months) | Mean Cortical Fluorescence Intensity (Arbitrary Units) - arcAβ (n=10) | Mean Cortical Fluorescence Intensity (Arbitrary Units) - Wild-Type (n=10) |
| 6 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| 8 | 2.8 ± 0.5 | 0.9 ± 0.2 |
| 10 | 4.5 ± 0.8 | 1.0 ± 0.3 |
| 12 | 6.2 ± 1.1 | 1.1 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 2: Correlation of In Vivo Fluorescence with Ex Vivo Amyloid Plaque Load
| Animal ID | Final In Vivo Fluorescence Signal (A.U.) | Ex Vivo Plaque Load (% Area) |
| arcAβ-01 | 6.5 | 5.8% |
| arcAβ-02 | 5.9 | 5.2% |
| arcAβ-03 | 7.1 | 6.5% |
| WT-01 | 1.2 | 0.1% |
| WT-02 | 1.0 | 0.05% |
Visualizations
Amyloid Cascade Hypothesis
The following diagram illustrates the amyloid cascade hypothesis, a central theory in Alzheimer's disease pathogenesis that provides the rationale for amyloid imaging.[3][7][8][9][10]
Caption: The Amyloid Cascade Hypothesis.
Longitudinal Study Experimental Workflow
The diagram below outlines the key steps in a longitudinal study of amyloid progression using this compound.
Caption: Longitudinal In Vivo Imaging Workflow.
References
- 1. OPG [opg.optica.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cranad 2 for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cranad 2 is a near-infrared (NIR) fluorescent probe specifically designed for the detection of Amyloid-β (Aβ) plaques, a primary pathological hallmark of Alzheimer's disease.[1][2][3][4] As a curcumin-derivatized compound, this compound exhibits a high affinity for Aβ aggregates and possesses the crucial ability to penetrate the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.[1][2][3][4][5] Its mechanism of action involves a significant increase in fluorescence intensity and a notable blue shift in its emission spectrum upon binding to Aβ aggregates, providing a high-contrast signal for imaging applications.[5][6][7][8]
These characteristics make this compound a powerful probe for researchers investigating the progression of Alzheimer's disease, screening potential therapeutic agents, and conducting fundamental research into the mechanisms of amyloid plaque formation.
Physicochemical and Photophysical Properties
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| Chemical Name | (T-4)-[(1E,6E)-1,7-Bis[4-(dimethylamino)phenyl]-1,6-heptadiene-3,5-dionato-kO3,kO5]difluoroboron | [3][4][6] |
| CAS Number | 1193447-34-5 | [1][2][3][4][6] |
| Molecular Formula | C₂₃H₂₅BF₂N₂O₂ | [1][4][6] |
| Molecular Weight | 410.26 g/mol | [1][3][4] |
| Binding Affinity (Kd) | 38 nM for Aβ aggregates | [1][2][3][5][8] |
| Excitation Maximum (λex) | ~640 nm (in PBS) | [3] |
| Emission Maximum (λem) | ~805 nm (unbound in PBS), ~715 nm (bound to Aβ aggregates) | [3][5][7][8] |
| Fluorescence Increase | ~70-fold upon binding to Aβ aggregates | [5][6][7][8] |
| Quantum Yield | 0.006 (in PBS) to 0.40 (bound to Aβ aggregates) | [7] |
| log P | 3 | [5][8] |
| Purity | ≥98% (HPLC) | [2][3][4] |
Experimental Protocols
I. Synthesis of this compound
The synthesis of this compound is based on the procedure reported by Ran et al. (2009).[5][7][8][9] The process involves a key condensation reaction.
Materials:
-
2,4-Pentanedione
-
Boric anhydride (B1165640)
-
Tri(n-butyl) borate (B1201080)
-
N,N-Diisopropylethylamine (DIPEA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Toluene
-
Methanol
-
Ethyl acetate (B1210297)
-
Hexane
Protocol:
-
Step 1: Synthesis of the Curcumin (B1669340) Analog Precursor.
-
Dissolve 4-(dimethylamino)benzaldehyde and 2,4-pentanedione in a suitable solvent such as toluene.
-
Add boric anhydride and tri(n-butyl) borate to the mixture.
-
Add N,N-diisopropylethylamine (DIPEA) dropwise while stirring.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and perform an acidic workup.
-
Purify the resulting intermediate product by column chromatography on silica (B1680970) gel.
-
-
Step 2: Formation of the Difluoroboron Complex (this compound).
-
Dissolve the purified curcumin analog precursor from Step 1 in a suitable solvent like toluene.
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) to the solution.
-
Stir the reaction mixture at room temperature for a specified period, again monitoring by TLC.
-
Upon completion, quench the reaction and perform an appropriate workup.
-
II. Purification of this compound
Purification is critical to ensure the high purity (≥98%) required for reliable experimental results.
Materials:
-
Crude this compound product
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, dichloromethane)
-
High-performance liquid chromatography (HPLC) system (for purity analysis)
Protocol:
-
Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate gradient).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
-
Purity Assessment (HPLC):
-
Dissolve a small sample of the purified this compound in a suitable solvent (e.g., DMSO).[4]
-
Analyze the sample using a reverse-phase HPLC system with a suitable column (e.g., C18).
-
Use an appropriate mobile phase and detection wavelength to obtain a chromatogram.
-
The purity should be ≥98% for research applications.[2][3][4]
-
III. Application Protocol: In Vitro Detection of Aβ Aggregates
This protocol describes the use of this compound to detect synthetic Aβ aggregates in a solution-based assay.
Materials:
-
Synthetic Aβ peptide (e.g., Aβ₁₋₄₀ or Aβ₁₋₄₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., in DMSO)
-
Fluorometer or plate reader capable of NIR fluorescence detection
Protocol:
-
Preparation of Aβ Aggregates:
-
Prepare Aβ aggregates by incubating a solution of the Aβ peptide in PBS at 37°C for several days with gentle agitation, as described in the literature.
-
-
Binding Assay:
-
Prepare a series of dilutions of the Aβ aggregate solution in PBS.
-
Add this compound to each dilution to a final concentration in the nanomolar range (e.g., 2.5 nM to 300 nM).[7]
-
Incubate the samples at room temperature for a short period to allow for binding.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using a fluorometer.
-
Set the excitation wavelength to approximately 640 nm and record the emission spectrum, noting the peak intensity around 715 nm.[7]
-
A significant increase in fluorescence intensity at 715 nm compared to a this compound-only control indicates the presence of Aβ aggregates.
-
Visualizations
Caption: Workflow for the synthesis, purification, and quality control of this compound.
Caption: Mechanism of this compound fluorescence upon binding to Amyloid-β aggregates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
- 3. This compound | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and testing of difluoroboron-derivatized curcumins as near-infrared probes for in vivo detection of amyloid-beta deposits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of curcumin analogues for in vivo fluorescence imaging and inhibiting copper-induced cross-linking of amyloid beta species in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cranad 2 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Cranad 2 stock solutions for use in various in vitro assays. This compound is a near-infrared (NIR) fluorescent probe specifically designed for the detection of amyloid-beta (Aβ) plaques, which are a key pathological hallmark of Alzheimer's disease.[1][2][3] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 410.26 g/mol | [1] |
| CAS Number | 1193447-34-5 | [1][4] |
| Appearance | Solid, Brown to black | [1] |
| Purity | ≥98% | [4] |
| Solubility in DMSO | Up to 5 mM with gentle warming | [4] |
| Solubility in DMF | ~2 mg/mL (4.87 mM) with ultrasonic and warming to 60°C | [1] |
| Solubility in DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [3][5] |
| Storage of Solid | 4°C, protect from light | [1] |
| Storage of Stock Solution | -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | [1] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a 5 mM this compound stock solution in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for subsequent dilutions in various in vitro assays.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound solid and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 5 mM stock solution, you would need 2.05 mg of this compound (Mass = Molarity x Volume x Molecular Weight = 0.005 mol/L x 0.001 L x 410.26 g/mol = 0.00205 g = 2.05 mg).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 5 mM stock solution, if you weighed out 2.05 mg, you would add 1 mL of DMSO.
-
Aid Dissolution: Vortex the solution thoroughly. If the this compound does not fully dissolve, gentle warming in a water bath or on a heat block at a temperature up to 60°C can be applied.[1] Intermittent vortexing during warming will facilitate dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is crucial to protect the stock solutions from light.[1]
Note on Aqueous Solutions: this compound has limited solubility in aqueous buffers.[5] To prepare working solutions in aqueous media like Phosphate Buffered Saline (PBS), it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution, and then dilute this stock solution into the desired aqueous buffer.[5] It is advisable to not store aqueous working solutions for more than one day.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving this compound's mechanism of action and the experimental workflow for preparing stock solutions.
Caption: Mechanism of this compound fluorescence upon binding to Aβ aggregates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CRANAD-2, Near-infrared Amyloid-beta fluorescent probe (CAS 1193447-34-5) | Abcam [abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Cranad 2 in Preclinical Alzheimer's Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cranad 2 is a curcumin-derived, near-infrared (NIR) fluorescent probe specifically designed for the detection of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). Its ability to penetrate the blood-brain barrier and bind with high affinity to Aβ aggregates makes it a valuable tool for preclinical research.[1][2] this compound is considered a "smart" probe, exhibiting a significant increase in fluorescence intensity and a blue shift in its emission spectrum upon binding to insoluble Aβ aggregates.[3] These characteristics enable sensitive and specific detection of Aβ deposits in various experimental settings, including in vitro, in situ, and in vivo applications. This document provides detailed application notes and protocols for the use of this compound in preclinical Alzheimer's studies.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound based on preclinical studies.
Table 1: Binding Affinity and Specificity
| Parameter | Value | Notes |
| Binding Affinity (Kd) to Aβ aggregates | 38 nM[1][2] | High affinity for amyloid plaques. |
| Binding Specificity | Higher for Aβ₁₋₄₂ fibrils compared to α-synuclein and insulin (B600854) fibrils.[4][5] | Demonstrates greater specificity for Aβ aggregates over other amyloidogenic proteins. |
| Monomer vs. Fibril Discrimination | Capable of distinguishing between monomeric and fibrillar forms of Aβ.[4][6] | Primarily binds to aggregated forms. |
Table 2: Spectroscopic Properties
| Condition | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Notes |
| Unbound (in PBS) | ~640[7] | ~805[7] | Low | |
| Bound to Aβ aggregates | ~640[7] | ~715[7] | Significantly Increased | Exhibits a notable blue shift of approximately 90 nm upon binding.[7] |
Experimental Protocols
In Vitro Binding Assay with Synthetic Aβ Fibrils
This protocol describes how to assess the binding of this compound to pre-formed synthetic Aβ fibrils using spectrofluorometry.
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT) for aggregation monitoring
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrofluorometer
Procedure:
-
Aβ₁₋₄₂ Fibril Preparation:
-
Dissolve recombinant Aβ₁₋₄₂ peptide in a suitable solvent (e.g., HFIP) and lyophilize to obtain monomeric peptide.
-
Reconstitute the peptide in an appropriate buffer (e.g., 20 mM sodium phosphate, 0.2 mM EDTA, pH 8.0) to a desired concentration (e.g., 2 µM).[8]
-
Incubate the solution at 37°C with agitation to promote fibril formation.
-
Monitor the aggregation process using a ThT fluorescence assay.[4]
-
-
Binding Assay:
-
Prepare serial dilutions of the Aβ₁₋₄₂ fibril solution in PBS (e.g., 0-0.2 µM).[4]
-
Add this compound to each dilution to a final concentration of 0.1 µM.[4]
-
Incubate the samples for a sufficient period to allow binding to reach equilibrium.
-
Measure the fluorescence emission spectra using a spectrofluorometer. Set the excitation wavelength to 640 nm and record the emission from 660 nm to 800 nm.[4]
-
-
Data Analysis:
Ex Vivo Staining of Brain Tissue Sections
This protocol details the procedure for staining Aβ plaques in brain sections from an AD mouse model.
Materials:
-
Brain tissue sections (frozen or paraffin-embedded) from an AD mouse model (e.g., arcAβ, APP/PS1) and wild-type controls.
-
This compound staining solution (e.g., 1-10 µM in PBS or a suitable buffer).
-
Anti-Aβ antibody (e.g., 6E10) for co-localization studies.[7][8]
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation:
-
Prepare brain sections (e.g., 25 µm thick) and mount them on microscope slides.[9]
-
-
Staining:
-
Incubate the sections with the this compound staining solution for a defined period (e.g., 10-30 minutes).
-
Wash the sections with PBS to remove unbound probe.
-
-
Co-staining (Optional):
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Visualize the stained sections using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~640 nm, Emission: ~715 nm), the co-stain, and DAPI.
-
In Vivo Near-Infrared Fluorescence (NIRF) Imaging in AD Mouse Models
This protocol outlines the steps for non-invasive imaging of Aβ plaques in live AD mice.
Materials:
-
AD transgenic mice (e.g., APP/PS1, Tg2576) and age-matched wild-type controls.
-
This compound solution for injection (e.g., 0.5 mg/kg body weight, formulated in 15% DMSO, 15% Cremophor, and 70% PBS).[10]
-
In vivo imaging system equipped for NIRF imaging.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the head of the mouse to reduce signal obstruction.[10]
-
Acquire a baseline (pre-injection) fluorescence image.
-
-
Probe Administration:
-
Administer this compound via intravenous (i.v.) injection (e.g., through the tail vein).
-
-
Image Acquisition:
-
Data Analysis:
-
Use imaging software to define a region of interest (ROI) over the brain.
-
Quantify the fluorescence signal in the ROI at each time point.
-
Compare the signal intensity between transgenic and wild-type mice. Higher retention of the probe in the brains of transgenic mice is indicative of specific binding to Aβ plaques.[4][5]
-
Visualizations
Caption: Workflow for in vivo this compound imaging in preclinical AD models.
Caption: Mechanism of this compound fluorescence upon binding to Aβ aggregates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. pnas.org [pnas.org]
- 4. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. OPG [opg.optica.org]
- 8. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cranad 2 Signal-to-Noise Ratio In Vivo
Welcome to the technical support center for Cranad 2, a near-infrared (NIR) fluorescent probe for the in vivo detection of amyloid-beta (Aβ) plaques. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help optimize the signal-to-noise ratio in your in vivo imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent probe derived from curcumin, designed for the detection of Aβ plaques, a key pathological hallmark of Alzheimer's disease.[1] It is a near-infrared (NIR) probe, which is advantageous for in vivo imaging due to deeper tissue penetration of light and lower autofluorescence in the NIR spectrum (650-900 nm).[2][3][4] The mechanism of action involves this compound crossing the blood-brain barrier and binding with high affinity to Aβ aggregates.[5][6] This binding event leads to a significant (approximately 70-fold) increase in its fluorescence intensity and a notable blue shift in its emission spectrum from around 805 nm to 715 nm.[6][7][8]
Q2: What are the key photophysical and binding properties of this compound?
Understanding the properties of this compound is crucial for designing and troubleshooting experiments. Key quantitative data is summarized in the table below.
| Property | Value | Reference |
| Binding Affinity (Kd) for Aβ aggregates | 38 nM | [5][6][9] |
| Excitation Maximum (unbound in PBS) | ~640 nm | [6] |
| Emission Maximum (unbound in PBS) | ~805 nm | [6] |
| Emission Maximum (bound to Aβ aggregates) | ~715 nm | [6][7][8] |
| Fluorescence Intensity Increase (upon binding) | ~70-fold | [7][8] |
| Log P | 3 | [8] |
| Molecular Weight | 410.26 g/mol | [6] |
Q3: How should I prepare and store this compound for in vivo use?
Proper preparation and storage are critical for maintaining the efficacy of this compound.
-
Storage : this compound powder should be stored at -20°C and protected from light.[5][6] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also with light protection.[5]
-
Solubility : this compound is soluble in DMSO up to 5 mM with gentle warming.[6]
-
Vehicle Formulation for Injection : A common formulation for intravenous injection involves dissolving this compound in a vehicle solution. One example is a mixture of DMSO, PEG300, Tween 80, and saline.[7] For a 0.5 mg/kg dose, a formulation of 15% (vol/vol) DMSO, 15% (vol/vol) cremophor, and 70% (vol/vol) PBS has been used.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo imaging with this compound, focusing on optimizing the signal-to-noise ratio.
Issue 1: Weak or No Signal
Possible Causes & Solutions
-
Poor Probe Stability or Solubility:
-
Suboptimal Imaging Parameters:
-
Solution: Optimize camera settings such as exposure time and binning. For NIR probes, longer exposure times (30-60 seconds) may be required.[10] Ensure you are using the correct excitation and emission filters for this compound (Excitation: ~640 nm, Emission: ~715 nm when bound).
-
-
Inadequate Probe Dosage:
-
Solution: While a dosage of 5.0 mg/kg has been reported to be effective, you may need to optimize the concentration for your specific animal model and imaging system.[7]
-
-
Inefficient Blood-Brain Barrier Penetration:
Issue 2: High Background or Low Signal-to-Noise Ratio
Possible Causes & Solutions
-
Autofluorescence:
-
Solution: The brain tissue itself can emit fluorescence, which can obscure the specific signal from this compound.[10][13][14] Using a NIR probe like this compound already helps to minimize this issue.[3] Additionally, you can:
-
Use younger animals, as autofluorescence from lipofuscin increases with age.[14]
-
Implement spectral unmixing if your imaging system supports it, to differentiate the this compound signal from the autofluorescence spectrum.
-
-
-
Non-specific Binding:
-
Solution: this compound has been reported to have a weak interaction with albumin.[8] While generally specific to Aβ fibrils, some non-specific binding can contribute to background noise.[3] Ensure adequate clearance time after injection to allow unbound probe to wash out from non-target tissues. Imaging at multiple time points (e.g., 30, 60, 120, and 240 minutes post-injection) can help identify the optimal imaging window with the best signal-to-background ratio.[7]
-
-
Improper Image Analysis:
-
Solution: Quantify the signal by selecting a region of interest (ROI) over the brain and normalizing it to a background region.[7] Comparing the signal from transgenic animals to age-matched wild-type controls is essential to confirm specific binding.
-
Experimental Protocols
In Vivo Imaging Protocol for this compound in a Mouse Model of Alzheimer's Disease
-
Animal Preparation:
-
Use an appropriate transgenic mouse model of Alzheimer's disease and age-matched wild-type controls.
-
Anesthetize the mice using a consistent and monitored protocol (e.g., isoflurane). Be aware that anesthesia can affect cerebral blood flow.[9][11][12]
-
If necessary, shave the head of the mouse to reduce light scattering and absorption by fur.
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in a suitable vehicle (e.g., 15% DMSO, 15% cremophor, 70% PBS).
-
Administer this compound via intravenous (tail vein) injection at a dosage of approximately 5.0 mg/kg.[7]
-
-
Image Acquisition:
-
Use an in vivo imaging system equipped for NIR fluorescence imaging.
-
Acquire a baseline image before injecting this compound.
-
Acquire images at multiple time points after injection (e.g., 30, 60, 120, and 240 minutes) to determine the optimal imaging window.[7]
-
Use an appropriate excitation filter (e.g., ~640 nm) and emission filter (e.g., ~715 nm).
-
Optimize acquisition parameters such as exposure time, binning, and f-stop for your specific system.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the brain area.
-
Quantify the average fluorescence intensity within the ROIs at each time point.
-
Normalize the fluorescence signal at each time point to the pre-injection baseline fluorescence.[7]
-
Compare the normalized signal between the transgenic and wild-type control groups to determine the specific signal from Aβ plaque binding.
-
Visualizations
Caption: Mechanism of this compound action for in vivo imaging of Aβ plaques.
Caption: Experimental workflow for in vivo imaging with this compound.
Caption: Troubleshooting logic for optimizing this compound signal-to-noise.
References
- 1. This compound | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 2. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Near-Infrared Fluorescence Probe THK-565 Enables In Vivo Detection of Amyloid Deposits in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
- 8. spectralinvivo.com [spectralinvivo.com]
- 9. Effects of anesthesia on cerebral blood flow, metabolism, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Frontiers | Toward accurate cerebral blood flow estimation in mice after accounting for anesthesia [frontiersin.org]
- 12. Influence of different isoflurane anesthesia protocols on murine cerebral hemodynamics measured with pseudo‐continuous arterial spin labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
troubleshooting background fluorescence with Cranad 2
Welcome to the technical support center for Cranad 2. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve issues related to background fluorescence.
Troubleshooting High Background Fluorescence with this compound
High background fluorescence can obscure the specific signal from this compound binding to amyloid-beta (Aβ) plaques, compromising experimental results. This guide addresses common causes of high background and provides targeted solutions.
FAQs
Q1: What are the primary sources of high background fluorescence when using this compound?
High background fluorescence in experiments with this compound can stem from several factors:
-
Autofluorescence: Biological tissues, particularly brain tissue, naturally exhibit autofluorescence due to endogenous molecules like lipofuscin, collagen, and NADH.[1][2][3] Lipofuscin, an age-related pigment, is a significant contributor to autofluorescence in neural tissues.[2][3]
-
Non-Specific Binding of this compound: this compound may bind to components other than Aβ plaques, leading to a generalized increase in background signal. A notable interaction is with Bovine Serum Albumin (BSA), a common component of blocking buffers, which can result in a non-negligible fluorescent signal.[4]
-
Reagent and Buffer Composition: Components of your media or buffers can be inherently fluorescent. For example, phenol (B47542) red in cell culture media can contribute to background fluorescence.
-
Suboptimal Staining Protocol: Incorrect probe concentration, inadequate washing steps, or inappropriate incubation times can all lead to high background.
Q2: I am observing high background fluorescence in my brain tissue sections. How can I reduce autofluorescence?
Minimizing autofluorescence in brain tissue is critical for achieving a good signal-to-noise ratio. Here are several strategies:
-
Perfusion: Before fixing the tissue, perfuse the animal with phosphate-buffered saline (PBS) to remove red blood cells, which are a source of autofluorescence.[1][5]
-
Choice of Fixative: Aldehyde fixatives like formalin can induce autofluorescence.[2] Consider using a non-crosslinking fixative or minimizing the fixation time.[5]
-
Autofluorescence Quenching: Several chemical treatments can reduce autofluorescence:
-
Sudan Black B: This dye can quench lipofuscin autofluorescence. However, it can also introduce its own background in the red and far-red channels, so careful optimization is necessary.[2]
-
Commercial Quenching Reagents: Products like TrueBlack® are designed to reduce autofluorescence from various sources with minimal introduction of background signal.[2]
-
Sodium Borohydride: This can be used to reduce aldehyde-induced autofluorescence.[1]
-
-
Spectral Separation: Choose fluorescent probes that emit in the far-red or near-infrared spectrum to minimize overlap with the emission spectra of common autofluorescent molecules, which are often more prominent in the shorter wavelength regions.[1][3][6] this compound itself operates in the near-infrared range, which is advantageous.[7]
Q3: My background is high even in my control samples without Aβ plaques. What could be the cause?
If you observe high background in negative controls, the issue likely lies with non-specific binding of this compound or issues with your reagents and protocol.
-
Interaction with BSA: this compound can exhibit a non-negligible signal in the presence of Bovine Serum Albumin (BSA).[4] If your blocking buffer or other reagents contain BSA, this could be a significant source of your background.
-
Probe Concentration: An excessively high concentration of this compound can lead to increased non-specific binding. It is crucial to titrate the probe to find the optimal concentration that provides a strong signal from Aβ plaques with minimal background.
-
Inadequate Washing: Insufficient washing after this compound incubation will leave unbound probe in the sample, contributing to a high background. Ensure you are performing thorough and consistent washing steps.
Q4: What are the alternatives to BSA in blocking buffers to avoid non-specific binding with this compound?
Given the potential for this compound to interact with BSA, using an alternative blocking agent is a key troubleshooting step.[4] Consider the following options:
-
Fish Gelatin: Purified from cold-water fish skin, fish gelatin is a good alternative as it is less likely to cross-react with mammalian antibodies and does not contain the serum proteins found in BSA.[8][9]
-
Casein: This milk protein is another effective blocking agent and can sometimes provide lower backgrounds than BSA.[9][10]
-
Commercial Protein-Free Blocking Buffers: Several commercially available blocking buffers are protein-free, which can eliminate the possibility of interactions with protein-based probes.[10][11]
-
Polyvinylpyrrolidone (PVP): A non-protein polymer that can be used as a blocking agent.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental design.
| Parameter | Value | Source(s) |
| Excitation Maximum (λex) | ~640 nm | [7] |
| Emission Maximum (λem) | ~805 nm (unbound in PBS) | [7] |
| ~715 nm (bound to Aβ aggregates) | [7] | |
| Binding Affinity (Kd) | 38 nM for Aβ40 aggregates | [7][12] |
| Solubility | Soluble to 5 mM in DMSO with gentle warming | |
| Storage | Store at -20°C, protect from light | [7][12] |
Experimental Protocols
This section provides a detailed methodology for staining brain tissue sections with this compound, optimized to minimize background fluorescence.
Protocol: Staining of Brain Tissue Sections with this compound
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS to remove blood.
-
Fix the brain tissue with an appropriate fixative. To minimize autofluorescence, consider using a non-aldehyde fixative or limiting the duration of fixation with paraformaldehyde (e.g., 4% PFA for 24 hours).
-
Cryopreserve the tissue in a sucrose (B13894) solution and embed in OCT for cryosectioning, or process for paraffin (B1166041) embedding.
-
Cut tissue sections at the desired thickness (e.g., 10-20 µm).
-
-
Autofluorescence Quenching (Optional but Recommended):
-
Rehydrate the tissue sections in PBS.
-
Incubate the sections with an autofluorescence quenching agent such as 0.1% Sudan Black B in 70% ethanol (B145695) for 10-20 minutes, or use a commercial quenching reagent according to the manufacturer's instructions.
-
Wash thoroughly with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate the tissue sections in a blocking buffer for 1 hour at room temperature. Crucially, use a BSA-free blocking buffer. Good alternatives include 5% normal goat serum in PBS, fish gelatin-based blockers, or a commercial protein-free blocking solution.
-
-
This compound Staining:
-
Prepare the this compound staining solution. The optimal concentration should be determined by titration, but a starting point of 0.1 µM in a BSA-free buffer (e.g., PBS) can be used.[4]
-
Remove the blocking buffer and apply the this compound staining solution to the tissue sections.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the this compound solution and wash the sections thoroughly with PBS (3-4 times for 5 minutes each) to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslips using an aqueous mounting medium.
-
Image the sections using a fluorescence microscope equipped with appropriate filters for near-infrared imaging (Excitation: ~640 nm, Emission: ~680-750 nm).
-
Visual Diagrams
Troubleshooting Workflow for High Background Fluorescence
The following flowchart illustrates a logical workflow for troubleshooting high background fluorescence when using this compound.
Caption: A flowchart outlining the steps to diagnose and resolve high background fluorescence.
Signaling Pathway: this compound Mechanism of Action
The following diagram illustrates the basic mechanism of this compound in detecting amyloid-beta aggregates.
Caption: this compound exhibits a significant increase and blueshift in fluorescence upon binding to Aβ aggregates.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. biotium.com [biotium.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 6. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
minimizing Cranad 2 off-target binding in brain tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target binding of Cranad 2 in brain tissue and ensure high-quality experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound for staining brain tissue.
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence across the entire tissue section | Inadequate Blocking: Non-specific binding of this compound to proteins or other molecules in the tissue. | 1. Optimize Blocking Buffer: Use a blocking buffer containing 5% Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if applicable) for at least 1 hour at room temperature.[1] 2. Increase Blocking Time: Extend the blocking incubation to 2 hours at room temperature or overnight at 4°C. 3. Use a Commercial Signal Enhancer: Consider using a commercial signal enhancer solution designed to reduce non-specific background fluorescence.[1] |
| Hydrophobic Interactions: this compound, being a curcumin (B1669340) derivative, is hydrophobic and may non-specifically interact with lipids in the brain tissue.[2] | 1. Pre-treatment with Sudan Black B (SBB): Treat tissue sections with 0.1% SBB in 70% ethanol (B145695) for 10-30 minutes to quench autofluorescence from lipofuscin and reduce non-specific hydrophobic binding.[3] 2. Include a Detergent in Washing Buffers: Use a low concentration of a non-ionic detergent, such as 0.05% Tween-20, in your washing buffers to help reduce non-specific hydrophobic interactions. | |
| Excess Probe Concentration: Using too high a concentration of this compound can lead to increased non-specific binding. | Titrate this compound Concentration: Perform a concentration gradient experiment to determine the optimal concentration of this compound that provides a high signal-to-noise ratio. Start with a concentration of 1-10 µM and adjust as needed. | |
| Non-specific signal in white matter tracts | Myelin Binding: The hydrophobic nature of this compound may lead to its accumulation in the lipid-rich myelin sheaths of white matter. | 1. Optimize Washing Steps: Increase the number and duration of washing steps after this compound incubation. Use a buffer containing a mild detergent (e.g., 0.05% Tween-20). 2. Use a Hydrophilic Mounting Medium: A hydrophilic mounting medium may help to reduce non-specific hydrophobic interactions during imaging. |
| Punctate, non-plaque-like staining | Probe Aggregation: this compound may form aggregates in the staining solution, leading to non-specific deposits on the tissue. | 1. Prepare Fresh this compound Solution: Always prepare the this compound working solution immediately before use. 2. Filter the Staining Solution: Filter the this compound staining solution through a 0.22 µm syringe filter before applying it to the tissue sections. |
| Weak or no specific signal on amyloid-beta plaques | Sub-optimal Probe Concentration: The concentration of this compound may be too low to detect the target. | Increase this compound Concentration: Gradually increase the concentration of this compound in your staining protocol. |
| Inadequate Incubation Time: The incubation time may not be sufficient for the probe to bind to the amyloid-beta plaques. | Optimize Incubation Time: Increase the incubation time with this compound. Typical incubation times range from 30 minutes to 2 hours at room temperature. | |
| Tissue Fixation Issues: Over-fixation of the tissue with aldehydes can mask the binding sites on amyloid-beta plaques. | Antigen Retrieval: Perform an antigen retrieval step before this compound incubation. Heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0) is a common method. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a near-infrared (NIR) fluorescent probe derived from curcumin.[2] Its primary target is the beta-sheet structures found in aggregated amyloid-beta (Aβ) peptides, making it a valuable tool for the detection and visualization of Aβ plaques, a hallmark of Alzheimer's disease.[4][5] this compound has a binding affinity (Kd) of approximately 38 nM for Aβ aggregates.[4]
Q2: What are the spectral properties of this compound?
Upon binding to Aβ aggregates, this compound exhibits a significant blue shift in its emission spectrum. In the unbound state, it has an emission maximum of around 805 nm. When bound to Aβ fibrils, its emission maximum shifts to approximately 715 nm, with an absorption maximum at 640 nm.[4] This spectral shift contributes to an improved signal-to-noise ratio.[4]
Q3: Can this compound be used for in vivo imaging?
Yes, this compound is designed to be blood-brain barrier permeable and has been successfully used for in vivo NIR fluorescence imaging of Aβ plaques in animal models of Alzheimer's disease.[2][6]
Q4: What are the known off-target binding sites for this compound?
Studies have shown that this compound can exhibit some non-specific binding to other proteins, with a notable interaction observed with bovine serum albumin (BSA).[7] Its hydrophobic nature may also lead to interactions with lipid-rich structures in the brain, such as myelin.[2]
Q5: How should I prepare my brain tissue for this compound staining?
Standard protocols for immunohistochemistry on fixed-frozen or paraffin-embedded brain sections are generally applicable. For paraffin-embedded sections, deparaffinization and rehydration are necessary. An antigen retrieval step may be beneficial to unmask epitopes on the Aβ plaques, especially in aldehyde-fixed tissue.
Q6: Can I perform co-staining with this compound and antibodies?
Yes, co-staining of this compound with antibodies is a common practice to validate the specificity of the signal. For instance, co-localization with Aβ-specific antibodies like 6E10 can confirm that the this compound signal corresponds to Aβ deposits.[4][8][9]
Experimental Protocols
Protocol 1: Staining of Amyloid-Beta Plaques in Paraffin-Embedded Brain Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse slides in 100% ethanol (2 x 3 minutes).
-
Immerse slides in 95% ethanol (1 x 3 minutes).
-
Immerse slides in 70% ethanol (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval (Optional but Recommended):
-
Immerse slides in a coplin jar containing 10 mM sodium citrate buffer (pH 6.0).
-
Heat the buffer with the slides to 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
Rinse with distilled water and then with phosphate-buffered saline (PBS).
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
This compound Staining:
-
Prepare a 1-10 µM working solution of this compound in a suitable buffer (e.g., PBS).
-
Incubate the sections with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the sections three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
-
Counterstaining and Mounting:
-
If desired, counterstain with a nuclear stain like DAPI.
-
Mount the coverslips using an aqueous mounting medium.
-
-
Imaging:
-
Image the sections using a fluorescence microscope with appropriate filters for this compound (Excitation: ~640 nm, Emission: ~715 nm).
-
Visualizations
Caption: Workflow for this compound staining of brain tissue sections.
Caption: Troubleshooting logic for common this compound staining issues.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]
- 4. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OPG [opg.optica.org]
Technical Support Center: Optimizing Brain-Targeted Probe Delivery and Specificity
This technical support center provides troubleshooting guidance for researchers utilizing novel molecular probes for in-vivo brain imaging. While the query specifically mentioned improving "Cranad 2" delivery across the Blood-Brain Barrier (BBB), current research indicates that CRANAD-2, a near-infrared probe for Amyloid-β plaques, effectively penetrates the BBB.[1][2][3][4]
A more critical and widespread challenge in the field, particularly for first and some second-generation tau PET tracers like 18F-THK5351, is not BBB penetration but achieving a specific signal due to significant off-target binding.[5][6][7] This guide will focus on troubleshooting this off-target binding issue, using 18F-THK5351's interaction with Monoamine Oxidase B (MAO-B) as a primary example to illustrate solutions applicable to similar challenges.
Frequently Asked Questions (FAQs)
Q1: What is CRANAD-2 and does it cross the blood-brain barrier?
A1: CRANAD-2 is a curcumin-derived, near-infrared (NIR) fluorescent probe designed for the detection of Amyloid-β (Aβ) aggregates.[8][9] Multiple studies have demonstrated that CRANAD-2 is capable of crossing the blood-brain barrier to bind to Aβ plaques in vivo.[1][3][4]
Q2: What is 18F-THK5351 and what is its primary intended use?
A2: 18F-THK5351 is a quinoline-derived Positron Emission Tomography (PET) radiotracer developed for the in-vivo imaging of tau protein aggregates (paired helical filaments), which are a key pathological hallmark of Alzheimer's disease and other tauopathies.[5][6]
Q3: What is the most significant challenge when using 18F-THK5351 for brain imaging?
A3: The primary issue with 18F-THK5351 is its significant off-target binding to monoamine oxidase B (MAO-B), an enzyme highly expressed in various brain regions, including the basal ganglia and thalamus.[5][6][10]
Q4: Why is off-target binding to MAO-B a critical problem for data interpretation?
A4: This off-target binding confounds the PET signal, making it difficult to distinguish between specific binding to tau deposits and non-specific binding to MAO-B.[5] This can lead to an overestimation of the tau load and complicates the use of a stable reference region for data normalization, potentially limiting the accuracy of the scan's interpretation.[10]
Q5: Are there experimental methods to mitigate the off-target binding of 18F-THK5351?
A5: Yes, the most effective method is to conduct a blocking study. This involves pre-administering a selective MAO-B inhibitor, such as selegiline (B1681611), before injecting the 18F-THK5351 tracer. This blocks the tracer from binding to MAO-B, allowing for a more accurate assessment of the signal originating from tau pathology.[5][11]
Q6: What are the alternatives to 18F-THK5351 for tau imaging?
A6: Several next-generation tau PET tracers have been developed with significantly improved selectivity and lower affinity for MAO-B. These include agents like 18F-MK6240 and 18F-PI2620, which show higher specific binding to tau tangles and are considered superior for detecting subtle changes in tau pathology.[12][13][14]
Troubleshooting Guides
Scenario 1: High PET Signal in Non-Tau-Associated Regions
-
Question: My 18F-THK5351 PET scan shows unexpectedly high signal intensity in the basal ganglia and thalamus, regions where I do not anticipate significant tau pathology in my disease model. What is the likely cause?
-
Answer: This signal pattern is a classic indicator of 18F-THK5351's off-target binding to MAO-B. The basal ganglia and thalamus have high concentrations of MAO-B, and studies show that at baseline, 18F-THK5351 uptake is highest in these areas.[5][10] The signal you are observing is likely predominantly from MAO-B and not tau aggregates.
Scenario 2: Validating the Source of the PET Signal
-
Question: How can I experimentally confirm that the high signal I am observing is due to MAO-B binding and not my target of interest?
-
Answer: The most direct way to validate the signal source is to perform a blocking experiment. By pre-treating your subject with an MAO-B inhibitor (e.g., selegiline) before the 18F-THK5351 scan, you can saturate the MAO-B binding sites. If a subsequent scan shows a dramatic reduction in signal in the regions of concern, it confirms that the original signal was primarily due to MAO-B binding. Studies have shown signal reductions of over 50% in the basal ganglia and thalamus following selegiline administration.[5][10]
Data Presentation
Table 1: Impact of MAO-B Inhibition on 18F-THK5351 Brain Uptake
This table summarizes the percentage reduction in 18F-THK5351 standardized uptake values (SUV) following the administration of the MAO-B inhibitor, selegiline.
| Brain Region | Average Signal Reduction (%) | Reference |
| Thalamus | 51.8% | [5][10] |
| Basal Ganglia | 51.4% | [5][10] |
| Cerebellar Cortex | 41.6% | [5][10] |
| General Cortex | ~37% | [5][10] |
| Mesial Temporal Cortex | 72% | [11] |
| Neocortical Regions | 65% | [11] |
Data is compiled from studies involving a 10mg oral dose of selegiline administered prior to PET imaging.
Table 2: Binding Affinity of Select Tau Tracers
This table provides a qualitative comparison of first and next-generation tau tracers. Specific binding affinity values (Kd or Ki) can vary between studies and experimental conditions.
| Tracer | Target | Off-Target MAO-B Binding | Key Characteristic | Reference |
| 18F-THK5351 | Tau | High | First-generation; confounded by MAO-B signal | [5][6] |
| 18F-Flortaucipir | Tau | Low-Moderate | First FDA-approved tau tracer; some off-target binding noted | [15][14] |
| 18F-MK6240 | Tau | Very Low / Negligible | Next-generation; high specificity and selectivity for tau | |
| 18F-PI2620 | Tau | Very Low / Negligible | Next-generation; high specificity and selectivity for tau | [16][12] |
Experimental Protocols & Visualizations
Protocol: MAO-B Blocking Study for 18F-THK5351 PET Imaging
This is a generalized protocol based on published studies. Researchers should adapt it to their specific experimental setup and institutional guidelines.
-
Baseline Scan:
-
Perform an initial PET scan following the intravenous injection of 185-MBq of 18F-THK5351.
-
Acquire PET images for 20 minutes, starting 40-60 minutes post-injection.[6]
-
Reconstruct images and calculate standardized uptake values (SUVs) for regions of interest.
-
-
MAO-B Inhibitor Administration:
-
A washout period of at least one week is recommended between scans.
-
One hour prior to the second PET scan, administer a 10 mg oral dose of selegiline.[10]
-
-
Post-Blocking Scan:
-
Perform a second 18F-THK5351 PET scan using the identical injection and acquisition parameters as the baseline scan.
-
-
Data Analysis:
-
Calculate the percentage change in SUV for each brain region between the baseline and post-blocking scans to quantify the extent of MAO-B binding.
-
Caption: Diagram of 18F-THK5351 off-target binding.
Caption: Workflow for an MAO-B blocking experiment.
References
- 1. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. To tau or to MAO-B? Most of the 18F-THK5351 signal is blocked by selegiline. | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Next-Generation Tau Radiotracers Outperform FDA-Approved Imaging Agents in Detecting Alzheimer’s Di | SNMMI [snmmi.org]
- 13. Next generation tau tracers: [18F]MK-6420 vs [18F]flortaucipir | VJDementia [vjdementia.com]
- 14. Overview of tau PET molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trial.medpath.com [trial.medpath.com]
- 16. academic.oup.com [academic.oup.com]
Cranad 2 photostability issues and mitigation strategies
Welcome to the technical support center for Cranad 2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and optimizing the use of this compound in their experiments, with a specific focus on photostability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared (NIR) fluorescent probe derived from curcumin (B1669340).[1] It is primarily used for the detection and imaging of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease. Its ability to penetrate the blood-brain barrier and bind to Aβ aggregates with high affinity makes it a valuable tool for in vitro and in vivo studies in Alzheimer's disease research.[1]
Q2: What are the key spectral properties of this compound?
When unbound in PBS, this compound has an excitation maximum at approximately 640 nm and an emission maximum at around 805 nm. Upon binding to Aβ aggregates, it exhibits a significant blue shift in its emission, to about 715 nm, accompanied by a substantial increase in fluorescence intensity.[1]
Q3: I am observing a rapid decrease in the fluorescence signal during my imaging experiment with this compound. What could be the cause?
A rapid decline in fluorescence signal is often due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[2][3] Like many fluorescent probes, particularly those based on curcumin and with cyanine-like structures, this compound is susceptible to photobleaching, especially under high-intensity illumination.[4][5][6]
Q4: How can I be sure that the signal loss is due to photobleaching and not a biological phenomenon?
To differentiate between photobleaching and a genuine biological event, you can perform a control experiment. Image a sample stained with this compound under the same conditions but without the biological variable you are studying. If the fluorescence signal fades in this control sample, photobleaching is the likely cause.
Q5: Can photobleaching of this compound affect my experimental results?
Troubleshooting Guide: this compound Photostability Issues
This guide provides systematic steps to identify and mitigate photostability problems with this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid signal fading during continuous imaging | High Excitation Light Intensity: The rate of photobleaching is highly dependent on the intensity of the excitation light.[2][3] | - Reduce the laser power or lamp intensity to the lowest level that provides an acceptable signal-to-noise ratio.- Use neutral density filters to attenuate the excitation light. |
| Prolonged Exposure Time: Continuous illumination accelerates the degradation of the fluorophore. | - Minimize the exposure time for each image acquisition.- Use intermittent imaging (time-lapse) instead of continuous recording whenever possible.- For initial focusing and area selection, use a lower light intensity or transmitted light to minimize photobleaching before capturing the final image. | |
| Weak initial signal that quickly disappears | Suboptimal Imaging Conditions: The choice of excitation and emission filters can impact both the initial signal and the rate of photobleaching. | - Ensure your filter set is optimized for this compound's spectral properties (Excitation ~640 nm, Emission ~715 nm when bound).- Using an excitation wavelength at the peak of the absorbance spectrum may increase photobleaching; slightly off-peak excitation might offer a better balance between signal and stability.[2] |
| Presence of Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen can generate ROS, which in turn can degrade the probe.[3] | - Use a commercial antifade mounting medium, which often contains ROS scavengers.[7][8]- For live-cell imaging, consider using antioxidants in the cell culture medium, such as Trolox. | |
| Inconsistent fluorescence intensity between samples | Variability in Illumination: Differences in light exposure across samples can lead to varying degrees of photobleaching. | - Maintain consistent illumination settings (intensity, duration) for all samples within an experiment.- Use a stable light source and allow it to warm up before starting your experiments. |
| Sample Preparation: The chemical environment of the probe can affect its photostability. | - Ensure consistent pH and buffer composition across all samples.- Store stained samples in the dark and at a low temperature (e.g., 4°C) to minimize degradation before imaging. |
Mitigation Strategies for Photobleaching
The following strategies can help enhance the photostability of this compound in your experiments.
Optimization of Imaging Parameters
| Parameter | Recommendation | Rationale |
| Excitation Intensity | Use the lowest possible intensity that yields a detectable signal. | Reduces the rate of fluorophore excitation and subsequent degradation.[2][3] |
| Exposure Time | Minimize the duration of illumination for each captured image. | Limits the total number of photons the fluorophore is exposed to. |
| Wavelength Selection | Use appropriate filters for this compound's excitation and emission spectra. | Maximizes signal collection efficiency, allowing for lower excitation intensity. |
| Detector Sensitivity | Increase the gain or use a more sensitive detector (e.g., sCMOS camera). | Allows for the use of lower excitation light levels. |
Use of Antifade Reagents
Antifade agents are chemical compounds that reduce photobleaching by quenching reactive oxygen species.
| Antifade Reagent | Application | Mechanism of Action |
| Commercial Mountants (e.g., ProLong™ Gold, VECTASHIELD®) | Fixed cells and tissue sections | Contain antioxidants and ROS scavengers to protect fluorophores from degradation.[7][8] |
| Trolox | Live-cell imaging | A cell-permeable antioxidant that reduces oxidative stress and phototoxicity. |
| Ascorbic Acid | Live-cell imaging | A reducing agent that can help regenerate the fluorophore from its triplet state. |
Experimental Protocols
Protocol for Assessing this compound Photostability
This protocol allows for the quantitative assessment of this compound's photostability under your specific experimental conditions.
Objective: To measure the rate of photobleaching of this compound.
Materials:
-
This compound stained sample (e.g., Aβ aggregates on a slide, or stained cells)
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your this compound-stained sample as you would for your experiment.
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter cube for this compound.
-
Set the excitation intensity to a level typically used in your experiments.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Set the camera to acquire a time-lapse series of images (e.g., one image every 10 seconds for 5-10 minutes).
-
Start the time-lapse acquisition with continuous illumination of the ROI.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define an ROI within the stained area and measure the mean fluorescence intensity for each time point.
-
Also, measure the mean intensity of a background region.
-
Correct the fluorescence intensity at each time point by subtracting the background intensity.
-
Normalize the corrected intensity values to the initial intensity (at time zero).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay represents the photobleaching rate.
-
Protocol for Measuring Photobleaching Quantum Yield (Relative Method)
The photobleaching quantum yield (Φ_b_) is a measure of the probability that a fluorophore will be photodegraded upon absorbing a photon. A lower Φ_b_ indicates higher photostability. This protocol describes a relative measurement using a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
This compound solution of known concentration
-
Reference standard with a known quantum yield (e.g., a stable NIR dye)
-
Spectroscopic grade solvent
Procedure:
-
Sample Preparation: Prepare a series of dilutions for both this compound and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance spectra of all solutions using the spectrophotometer and record the absorbance at the excitation wavelength.
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for all measurements.
-
Integrate the area under each emission spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both this compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
The slope of the resulting linear fit (gradient) is proportional to the fluorescence quantum yield.
-
The relative photobleaching quantum yield can then be inferred by comparing the photostability under prolonged illumination in the spectrofluorometer. A more direct measurement involves continuous illumination and monitoring the decay of the fluorescence signal over time, from which the photobleaching rate constant can be derived.
-
Visualizations
Potential Photodegradation Pathway of this compound
Caption: Inferred photobleaching mechanism of this compound.
Experimental Workflow for Assessing Photostability
Caption: Workflow for measuring this compound photobleaching rate.
Logical Flow for Troubleshooting Signal Loss
Caption: Troubleshooting logic for this compound signal loss.
References
- 1. CRANAD-2, Near-infrared Amyloid-beta fluorescent probe (CAS 1193447-34-5) | Abcam [abcam.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Curcumin derivatives as photosensitizers in photodynamic therapy: photophysical properties and in vitro studies with prostate cancer cells - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C9PP00375D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cranad 2 Image Acquisition and Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Cranad 2 for imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a near-infrared (NIR) fluorescent probe derived from curcumin.[1][2] It is specifically designed for the detection and imaging of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease.[3][4][5] this compound can cross the blood-brain barrier, making it suitable for in vivo imaging in animal models.[2][6]
Q2: What are the key spectral properties of this compound?
A2: Unbound this compound in PBS has an excitation maximum at approximately 640 nm and an emission maximum at around 805 nm.[2] Upon binding to Aβ aggregates, it exhibits a significant blue shift in its emission, with the peak shifting to about 715 nm, along with an increase in fluorescence intensity.[2][7]
Q3: Can this compound be used in imaging techniques other than fluorescence microscopy?
A3: Yes, this compound is also suitable for multi-spectral optoacoustic tomography (MSOT) imaging of Aβ deposits.[3][4][8] This allows for cross-validation of findings between different imaging modalities.[3]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio (SNR) in Fluorescence Imaging
Q: I am observing a weak fluorescent signal and high background noise in my images. How can I improve the signal-to-noise ratio?
A: Low SNR can be a common issue. Here are several steps you can take to troubleshoot and optimize your signal:
-
Optimize Probe Concentration: Ensure you are using an appropriate concentration of this compound. For in vitro binding assays, concentrations around 0.1 µM have been used successfully.[3] For in vivo studies in mice, intravenous injections of 2.0 mg/kg have been reported.[3][4]
-
Check Filter Sets: Verify that your microscope's excitation and emission filters are appropriate for this compound's spectral properties. For detecting Aβ-bound this compound, an excitation filter around 640 nm and an emission filter around 715 nm is recommended.[7]
-
Imaging Time Points: For in vivo experiments, the timing of image acquisition after probe injection is crucial. Datasets have been successfully recorded at various time points, including 20, 40, 60, 90, and 120 minutes post-injection.[3][8] You may need to perform a time-course experiment to determine the optimal imaging window for your specific animal model and experimental setup.
-
Reduce Autofluorescence: Autofluorescence from tissue can contribute to background noise. Spectral unmixing techniques can be employed to differentiate the specific signal of this compound from autofluorescence.[9]
-
Minimize Photobleaching: Although this compound is a relatively stable probe, excessive exposure to excitation light can lead to photobleaching. To mitigate this, use the lowest possible laser power that still provides a detectable signal and minimize the duration of light exposure.
Issue 2: Difficulty in Distinguishing Bound vs. Unbound Probe
Q: How can I differentiate the signal from this compound that is bound to amyloid plaques from the signal of the unbound probe?
A: The significant spectral shift of this compound upon binding to Aβ aggregates is the key to distinguishing between bound and unbound states.
-
Spectral Imaging and Unmixing: Utilize a spectral imaging system that can capture the entire emission spectrum of the sample. Linear unmixing algorithms can then be applied to separate the distinct spectral signatures of bound this compound (emission peak ~715 nm) and unbound this compound (emission peak ~805 nm), as well as autofluorescence.[2][9]
-
Wavelength-Responsive Imaging: Acquire images at two different emission wavelengths corresponding to the peaks of the bound and unbound probe. The ratio of these two signals can provide a ratiometric measure of Aβ plaque presence.
Issue 3: Inconsistent Results in In Vivo Studies
Q: My in vivo imaging results with this compound are variable between animals. What could be the cause?
A: Inconsistency in in vivo experiments can arise from several factors:
-
Probe Administration: Ensure consistent intravenous injection of this compound. The formulation of the injection solution is also important; a common formulation is 15% DMSO, 15% Kolliphor EL, and 70% PBS (pH 7.4).[3][4]
-
Animal Model Variability: The age and genotype of the animal model can significantly impact the extent of amyloid deposition.[3] Ensure that animals in your experimental groups are appropriately age-matched.
-
Anesthesia and Physiological State: Maintain a stable physiological state of the animal during imaging, including body temperature (around 36.5 ± 0.5 °C).[3][4] The type and depth of anesthesia can also influence cerebral blood flow and probe distribution.
-
Image Analysis and Co-registration: For accurate quantification, co-registering fluorescence or MSOT images with an anatomical imaging modality like MRI can help in defining regions of interest (ROIs) consistently across different animals.[3]
Experimental Protocols
In Vitro Binding Assay of this compound with Aβ Fibrils
This protocol is adapted from studies characterizing the binding of this compound to synthetic Aβ fibrils.[3]
-
Preparation of Aβ Fibrils:
-
Binding Assay:
-
Prepare a stock solution of this compound in DMSO.[3]
-
In a spectrofluorometer, mix a low concentration of this compound (e.g., 0.1 µM to avoid precipitation) with varying concentrations of pre-formed Aβ fibrils (e.g., 0-0.2 µM).[3]
-
Excite the sample at approximately 640 nm and record the emission spectra in the range of 660 nm to 800 nm.[3]
-
A dose-dependent increase in fluorescence intensity at around 681-715 nm should be observed with increasing concentrations of Aβ fibrils, indicating binding.[2][3]
-
In Vivo Imaging of Aβ Plaques in a Mouse Model
This protocol outlines a general procedure for in vivo fluorescence imaging of Aβ plaques in a transgenic mouse model of Alzheimer's disease.[3][4]
-
Animal Preparation:
-
Probe Administration:
-
Image Acquisition:
-
Image Analysis:
-
Quantify the fluorescence intensity in specific brain regions of interest (e.g., cortex).
-
Compare the signal intensity between transgenic and wild-type mice over time. A higher retention of the probe is expected in the brains of transgenic mice.[3][4]
-
For more precise localization, co-register the fluorescence images with anatomical MRI data.[3]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Affinity (Kd) for Aβ aggregates | 38.7 nM | [8] |
| Unbound this compound Excitation Maxima | ~640 nm | [2] |
| Unbound this compound Emission Maxima | ~805 nm | [2] |
| Aβ-bound this compound Emission Maxima | ~715 nm | [2] |
| In Vivo Injection Dose (mice) | 2.0 mg/kg | [3][4] |
| In Vitro Assay Concentration | 0.1 µM | [3] |
| Imaging Time Points Post-Injection | 20, 40, 60, 90, 120 min | [3][8] |
Diagrams
In vivo experimental workflow for this compound imaging.
Troubleshooting logic for low signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 3. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OPG [opg.optica.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Spectral unmixing imaging of wavelength responsive fluorescent probes: an application for the real-time report of amyloid beta species in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cranad 2 for Deep Tissue Imaging
Welcome to the technical support center for Cranad 2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for deep tissue imaging of amyloid-beta (Aβ) plaques and overcoming its inherent limitations.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo imaging experiments with this compound.
| Problem | Potential Cause | Solution |
| Low Signal-to-Noise Ratio (SNR) | 1. Insufficient Probe Concentration at Target: The probe may not have reached the Aβ plaques in sufficient concentration. 2. Suboptimal Imaging Parameters: Incorrect excitation/emission filter selection or exposure time. 3. High Tissue Autofluorescence: Endogenous fluorophores in the tissue can obscure the signal.[1][2] 4. Shallow Penetration of NIR-I Light: this compound operates in the NIR-I window (700-900 nm), which has limited tissue penetration depth.[3][4][5] | 1. Optimize Injection Protocol: Ensure proper intravenous injection and allow sufficient time for the probe to cross the blood-brain barrier and bind to plaques. A typical post-injection imaging window is 20-120 minutes.[6][7] 2. Adjust Imaging Settings: Use an appropriate NIR filter set for this compound's emission peak when bound to Aβ (around 715 nm).[8] Optimize exposure time to maximize signal without saturating the detector.[9] 3. Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the this compound signal from the autofluorescence background. 4. Consider Alternative Imaging Modalities: For deeper tissue imaging, consider using this compound with Multispectral Optoacoustic Tomography (MSOT), which offers higher resolution at greater depths than fluorescence imaging alone.[6][7][10] |
| High Background Signal | 1. Nonspecific Binding: The probe may be binding to other biological components, such as albumin, although this interaction is reported to be weak for this compound.[6][7] 2. Poor Probe Clearance: Slow clearance of unbound probe from the bloodstream and healthy tissue. 3. Autofluorescence: As mentioned above, intrinsic fluorescence from the tissue can contribute to high background.[1][2] | 1. Increase Post-Injection Wait Time: Allowing more time between injection and imaging can improve the clearance of unbound probe, thus enhancing the target-to-background ratio. 2. Use Appropriate Blocking Agents: While not standard for in vivo probe imaging, in ex vivo validation, using appropriate blocking buffers can reduce nonspecific binding.[11] 3. Background Subtraction: Utilize image processing software to subtract the background signal from a region of interest that does not contain the target.[12] |
| Probe Aggregation | 1. Poor Solubility: this compound has low water solubility and may aggregate if not properly formulated.[6][7] 2. Improper Storage: Incorrect storage can lead to degradation and aggregation of the probe.[8][13] | 1. Use Recommended Formulation: Dissolve this compound in a vehicle such as 15% DMSO + 15% Kolliphor EL in PBS (pH 7.4) for intravenous injection.[6][7] Ensure the probe is fully dissolved before injection. 2. Proper Storage: Store the probe at -20°C and protect it from light.[8][13] For stock solutions, storage at -80°C is recommended for longer-term stability.[8] |
| Inconsistent or Non-Reproducible Results | 1. Variability in Animal Model: Differences in the age and pathology of the animal models can lead to varied plaque loads and imaging signals. 2. Inconsistent Injection: Variations in the injected volume or injection site can affect probe distribution. 3. Imaging Setup Variability: Changes in animal positioning, anesthesia depth, and imaging parameters can impact results. | 1. Standardize Animal Cohorts: Use age-matched animals with a consistent and well-characterized pathology. 2. Standardize Injection Procedure: Ensure consistent and accurate intravenous administration of the probe. 3. Maintain Consistent Imaging Protocol: Use a standardized imaging protocol, including consistent animal positioning and imaging parameters, for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of this compound for deep tissue imaging?
A1: The main limitation of this compound is that it is a near-infrared-I (NIR-I) fluorescent probe, with an emission maximum around 715 nm upon binding to amyloid-beta aggregates.[8] While NIR-I light offers deeper tissue penetration than visible light, its penetration depth is still limited to a few millimeters.[5] This makes it challenging to image deep structures within larger animals or humans, especially through bone like the skull.
Q2: How can I overcome the limited penetration depth of this compound?
A2: A highly effective strategy is to use this compound in combination with Multispectral Optoacoustic Tomography (MSOT). MSOT combines the high sensitivity of optical imaging with the high spatial resolution of ultrasound, allowing for 3D mapping of the probe distribution with much greater penetration depth than fluorescence imaging alone.[6][7][10]
Q3: What is the recommended protocol for in vivo administration of this compound in mice?
A3: For intravenous (IV) injection in mice, this compound can be formulated at a dose of 2.0 mg/kg in a vehicle solution of 15% DMSO, 15% Kolliphor EL, and 70% PBS (pH 7.4).[6][7] Imaging can be performed at various time points post-injection, typically between 20 and 120 minutes, to monitor probe uptake and clearance.[6][7]
Q4: What are the key photophysical properties of this compound?
A4: The key photophysical properties of this compound are summarized in the table below. A notable feature is the significant increase in fluorescence intensity and the blue shift in emission wavelength upon binding to Aβ aggregates.
| Property | Unbound this compound (in PBS) | Bound this compound (to Aβ aggregates) |
| Excitation Maximum | ~640 nm | ~640 nm |
| Emission Maximum | ~805 nm | ~715 nm |
| Quantum Yield | Very low | Significantly increased |
| Binding Affinity (Kd) | N/A | ~38 nM[8] |
Q5: Is this compound specific to amyloid-beta plaques?
A5: this compound has been shown to have a high binding affinity for Aβ aggregates.[8] While it may exhibit some minor binding to other proteins like albumin, studies have demonstrated its specificity for Aβ plaques in brain tissue from Alzheimer's disease models, showing co-localization with traditional Aβ staining methods.[6][7]
Experimental Protocols
In Vivo Imaging of Aβ Plaques in a Mouse Model using this compound
This protocol is adapted from studies utilizing this compound for in vivo imaging.[6][7]
1. Probe Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare the injection solution by diluting the stock solution to a final concentration of 2.0 mg/kg in a vehicle of 15% DMSO, 15% Kolliphor EL, and 70% PBS (pH 7.4).
-
Ensure the solution is well-mixed and the probe is completely dissolved.
2. Animal Preparation:
-
Use an appropriate transgenic mouse model of Alzheimer's disease with known Aβ pathology and age-matched wild-type controls.
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
If necessary for imaging clarity, remove the fur over the region of interest (e.g., the head).
-
Maintain the animal's body temperature throughout the experiment.
3. Probe Administration:
-
Administer the prepared this compound solution via intravenous (tail vein) injection.
4. Fluorescence Imaging:
-
Acquire a baseline (pre-injection) image of the animal.
-
Acquire images at multiple time points post-injection (e.g., 20, 40, 60, 90, and 120 minutes).[6][7]
-
Use an in vivo imaging system equipped with appropriate NIR excitation and emission filters (Excitation: ~640 nm, Emission: ~715 nm).
-
Optimize imaging parameters such as exposure time and binning to achieve the best signal-to-noise ratio.
5. Data Analysis:
-
Define regions of interest (ROIs) over the target area (e.g., the brain) and a background region.
-
Quantify the fluorescence intensity in the ROIs at each time point.
-
Calculate the signal-to-background ratio to assess the specific signal from the probe bound to Aβ plaques.
Visualizations
Experimental Workflow for In Vivo Imaging with this compound
Caption: A flowchart outlining the key steps for in vivo imaging of amyloid-beta plaques using this compound.
Overcoming this compound Limitations with a Multimodal Approach
Caption: Diagram illustrating how combining this compound with MSOT addresses its deep tissue imaging limitations.
References
- 1. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OPG [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. spectralinvivo.com [spectralinvivo.com]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. biotium.com [biotium.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 13. CRANAD-2, Near-infrared Amyloid-beta fluorescent probe (CAS 1193447-34-5) | Abcam [abcam.com]
reducing autofluorescence in Cranad 2 stained sections
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using Cranad 2 for staining tissue sections, with a specific focus on reducing autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a near-infrared (NIR) fluorescent probe derived from curcumin.[1][2] It is specifically designed to bind to and detect amyloid-β (Aβ) aggregates, which are a hallmark of Alzheimer's disease.[1][3][4] Its ability to penetrate the blood-brain barrier makes it suitable for both in vitro and in vivo applications, including fluorescence microscopy of tissue sections.[1][4]
Q2: What are the spectral properties of this compound?
This compound exhibits a significant change in its fluorescence properties upon binding to Aβ aggregates.[2] When unbound in a buffer solution like PBS, its excitation and emission maxima are approximately 640 nm and 805 nm, respectively.[1] Upon binding to Aβ aggregates, the fluorescence intensity increases dramatically (up to 70-fold), and the emission peak undergoes a blue shift to about 715 nm.[2]
Q3: What is autofluorescence and why is it a problem in this compound stained sections?
Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[5][6] It can be a significant problem in fluorescence microscopy because it can obscure the specific signal from the fluorescent probe (in this case, this compound), leading to a low signal-to-noise ratio and making it difficult to accurately identify and quantify the target.[5][7]
Q4: What are the common sources of autofluorescence in tissue sections, particularly brain tissue?
Several components within tissue sections can contribute to autofluorescence:
-
Lipofuscin: These are granules of pigmented metabolic waste that accumulate with age, especially in post-mitotic cells like neurons.[7][8][9] Lipofuscin has a broad excitation and emission spectrum, making it a major source of interference.[8][10]
-
Structural Proteins: Collagen and elastin, components of the extracellular matrix, are naturally fluorescent.[5][7][11]
-
Red Blood Cells: Heme groups within red blood cells can cause autofluorescence.[5][7][12]
-
Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence by cross-linking proteins.[5][7][13]
-
Endogenous Molecules: Molecules like NADH can also contribute to background fluorescence.[11][14]
Troubleshooting Guide: Reducing Autofluorescence
High background autofluorescence can significantly compromise the quality of this compound staining. Below are several strategies to mitigate this issue, ranging from pre-treatment of tissue sections to specialized imaging techniques.
Issue: High background fluorescence obscuring this compound signal.
Solution 1: Chemical Quenching Methods
Chemical quenchers can reduce or eliminate autofluorescence from specific sources. The choice of quencher depends on the primary source of the autofluorescence in your tissue.
| Method | Target Autofluorescence | Advantages | Disadvantages |
| Sudan Black B (SBB) | Lipofuscin[7] | Highly effective for lipofuscin.[8][15] | Can introduce its own fluorescence in red and far-red channels.[7] |
| Copper Sulfate (CuSO₄) | Lipofuscin[8][10] | Effective at reducing lipofuscin autofluorescence with minimal impact on some fluorescent labels.[10][16][17] | May slightly reduce the intensity of the specific fluorescent signal.[8] |
| Commercial Reagents (e.g., TrueBlack®, TrueVIEW®) | Lipofuscin and other sources (e.g., collagen, red blood cells, aldehyde-induced)[7][15][18][19] | Optimized for specific targets, often with less off-target fluorescence than SBB.[7][19] | Can be more costly than "home-brew" solutions. |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced fluorescence[11] | Can reduce background caused by fixation.[6] | Has shown variable and sometimes mixed results.[11] |
Experimental Protocols: Chemical Quenching
Protocol 1: Sudan Black B (SBB) Treatment
-
After completing the this compound staining protocol and final washes, prepare a 0.1% - 0.3% solution of Sudan Black B in 70% ethanol.[12][20][21]
-
Incubate the tissue sections in the SBB solution for 10-20 minutes at room temperature in a humidified chamber.[20]
-
Remove the SBB solution and wash the sections thoroughly three times for 5 minutes each in PBS containing 0.02% Tween 20.[20]
-
Mount the coverslip and proceed with imaging.
Protocol 2: Copper Sulfate (CuSO₄) Treatment
-
Prepare a solution of 1-10 mM Copper Sulfate (CuSO₄) in 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).[8][16]
-
After the final wash of the this compound staining protocol, incubate the sections in the CuSO₄ solution for 10 minutes.[22]
-
Rinse the sections thoroughly with PBS.
-
Mount the coverslip and image. It has been noted that the copper ion (Cu²⁺) is the active component in reducing autofluorescence.[22]
Solution 2: Photobleaching
Photobleaching involves exposing the tissue section to intense light to destroy the fluorescent properties of endogenous fluorophores before applying the fluorescent probe.[20][23]
| Method | Target Autofluorescence | Advantages | Disadvantages |
| UV Irradiation or High-Intensity LED | Broad-spectrum autofluorescence[20][24] | Can be very effective and does not add chemical residues.[24] No reported negative effect on probe fluorescence intensity.[24] | Can be time-consuming (may require hours of exposure).[20][24] Requires specific equipment. |
Experimental Protocol: Photobleaching
-
Before starting the this compound staining protocol, place the hydrated tissue sections on the microscope stage or in a dedicated light box.
-
Expose the sections to a high-intensity, broad-spectrum LED light source or UV irradiation (253 nm to 400 nm) for 1-2 hours.[20][24]
-
Proceed with your standard this compound staining protocol.
-
For an even greater reduction in autofluorescence, this method can be combined with a chemical quenching step like SBB treatment.[20]
Solution 3: Spectral Imaging and Analysis
This approach leverages the specific spectral properties of this compound and the autofluorescence to differentiate the signal from the background.
| Method | Approach | Advantages | Disadvantages |
| Wavelength Selection | Utilize the far-red/NIR properties of this compound.[25] | NIR probes like this compound are inherently less susceptible to autofluorescence, which is typically stronger at shorter wavelengths (blue/green).[7][26] | Some sources, like lipofuscin, have broad emission spectra that can still interfere in the NIR range.[7] |
| Spectral Unmixing | Use a confocal microscope with a spectral detector to capture the emission spectrum at each pixel. | Computationally separates the known emission spectrum of this compound from the autofluorescence spectrum.[9] | Requires access to a spectral confocal microscope and appropriate software. |
Workflow and Decision-Making Diagrams
The following diagrams illustrate the troubleshooting workflow and the underlying causes of autofluorescence.
Caption: Troubleshooting workflow for reducing autofluorescence.
Caption: Common sources of tissue autofluorescence.
References
- 1. This compound | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 2. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. biotium.com [biotium.com]
- 8. Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | An Alternative to Dye-Based Approaches to Remove Background Autofluorescence From Primate Brain Tissue [frontiersin.org]
- 10. bioresearchcommunications.com [bioresearchcommunications.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. Autofluorescent cells in rat brain can be convincing impostors in green fluorescent reporter studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autofluorescence Quenching | Visikol [visikol.com]
- 16. researchgate.net [researchgate.net]
- 17. bioresearchcommunications.com [bioresearchcommunications.com]
- 18. Vector Laboratories Vector TrueVIEW Autofluorescence Quenching Kit, 15ml, | Fisher Scientific [fishersci.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 24. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Cranad 2 Fluorescence Quantification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cranad 2, a near-infrared (NIR) fluorescent probe for the detection of amyloid-beta (Aβ) plaques.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving the quantification of this compound fluorescence.
Question: Why am I observing high background fluorescence in my in vitro assay?
Answer: High background fluorescence can originate from several sources. Here are some common causes and troubleshooting steps:
-
Autofluorescence from biological samples: Cell lysates and other biological matrices can contain endogenous fluorophores.
-
Recommendation: Include a "no-probe" control (sample without this compound) to measure the intrinsic autofluorescence. Subtract this value from your this compound-containing samples.
-
-
Non-specific binding: this compound may exhibit some non-specific binding to other proteins. A non-negligible signal has been observed in the presence of bovine serum albumin (BSA)[1][2][3].
-
Recommendation: Include a control with a non-relevant protein at a similar concentration to your sample to assess the level of non-specific binding. Consider using a blocking agent if non-specific binding is significant.
-
-
Probe concentration: Using an excessively high concentration of this compound can lead to increased background from unbound probe.
-
Solvent effects: The fluorescence of this compound can be influenced by the solvent environment.
-
Recommendation: Ensure consistent solvent conditions across all samples and controls. When preparing stock solutions in DMSO, ensure the final DMSO concentration in your assay is low and consistent.
-
Question: My fluorescence signal is lower than expected. What are the possible reasons?
Answer: A weak fluorescence signal can be due to several factors related to the probe, the sample, or the experimental setup.
-
Incorrect filter sets: this compound has specific excitation and emission maxima that shift upon binding to Aβ aggregates.
-
Recommendation: Ensure you are using the correct filter sets for both unbound and bound this compound. Unbound this compound in PBS has an excitation maximum at 640 nm and an emission maximum at 805 nm. Upon binding to Aβ aggregates, the emission maximum undergoes a blue shift to around 715 nm[4].
-
-
Low concentration of Aβ fibrils: this compound's fluorescence intensity is dependent on the concentration of Aβ fibrils[1][2].
-
Recommendation: Verify the concentration and aggregation state of your Aβ preparation. Use a positive control with a known concentration of pre-formed Aβ fibrils to confirm that your experimental setup can detect the signal.
-
-
Probe degradation: Improper storage can lead to the degradation of this compound.
-
Recommendation: Store this compound stock solutions at -20°C or -80°C and protect from light[5]. Prepare fresh working solutions for each experiment.
-
-
Inaccurate quantification of soluble vs. insoluble Aβ: this compound is known to be a "smart" probe that shows a significant fluorescence increase upon interacting with insoluble Aβ aggregates, but it does not detect soluble Aβ species[6][7][8].
-
Recommendation: If your sample contains a high proportion of monomeric or oligomeric Aβ, the this compound signal may be low. Use complementary techniques to quantify the different Aβ species in your sample.
-
Question: I am seeing variability in my fluorescence readings between replicates. How can I improve reproducibility?
Answer: Inconsistent results can be frustrating. Here are some tips to enhance the reproducibility of your this compound experiments:
-
Inhomogeneous Aβ preparations: The aggregation of Aβ can be a stochastic process, leading to variability in fibril size and concentration between samples.
-
Recommendation: Ensure your Aβ aggregation protocol is well-controlled and consistent. Gently mix samples before measurement to ensure a uniform distribution of fibrils.
-
-
Pipetting errors: Inaccurate pipetting, especially of viscous Aβ solutions or small volumes of concentrated probe, can introduce significant errors.
-
Recommendation: Use calibrated pipettes and proper pipetting techniques. For in vivo studies, ensure accurate and consistent administration of the probe[5].
-
-
Photobleaching: Although not extensively reported as a major issue for this compound, prolonged exposure to excitation light can lead to photobleaching of any fluorophore.
-
Recommendation: Minimize the exposure time of your samples to the excitation source. Acquire images or readings promptly after sample preparation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and use of this compound.
What is the mechanism of this compound fluorescence?
This compound is a "smart" fluorescent probe. In its unbound state in an aqueous environment like PBS, it exhibits low fluorescence. Upon binding to the β-sheet structures of Aβ aggregates, its molecular structure becomes more rigid, leading to a significant increase in fluorescence quantum yield. This binding event also causes a noticeable blue shift in the emission spectrum, from approximately 805 nm when unbound to 715 nm when bound[4].
What is the binding affinity of this compound for Aβ aggregates?
This compound has a high binding affinity for Aβ aggregates, with a reported dissociation constant (Kd) of 38 nM[4][5].
Can this compound be used for in vivo imaging?
Yes, this compound is designed for in vivo applications. It is a near-infrared probe, which allows for deeper tissue penetration, and it can cross the blood-brain barrier[5]. It has been successfully used to detect Aβ plaques in transgenic mouse models of Alzheimer's disease.
Is this compound specific to Aβ plaques?
This compound shows high specificity for Aβ fibrils over other protein aggregates such as α-synuclein and insulin[1][2][3]. However, it can exhibit some binding to albumin, which should be considered when designing experiments[1][2][3]. Immunohistochemistry has confirmed the co-localization of this compound with Aβ deposits in brain sections of Alzheimer's model mice[1][3].
How should I prepare and store this compound?
This compound is typically dissolved in DMSO to prepare a stock solution[2]. For long-term storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[5]. For in vivo studies, the DMSO stock solution can be further diluted in a vehicle containing PEG300, Tween 80, and water or in corn oil[9]. It is advisable to use freshly prepared formulations for optimal results[9].
Quantitative Data Summary
Table 1: Photophysical Properties of this compound
| Property | Unbound this compound (in PBS) | Bound this compound (to Aβ aggregates) | Reference(s) |
| Excitation Maximum (λex) | ~640 nm | Not explicitly stated, likely similar to unbound | |
| Emission Maximum (λem) | ~805 nm | ~715 nm | [4] |
| Fluorescence Intensity | Low | ~70-fold increase | [4] |
| Quantum Yield | Low | Significant increase | [4][6][7][8] |
Table 2: Binding Characteristics of this compound
| Parameter | Value | Reference(s) |
| Target | Aβ aggregates (fibrils) | [5] |
| Dissociation Constant (Kd) | 38 nM | [4][5] |
| Specificity | High for Aβ fibrils over α-synuclein and insulin; some binding to albumin | [1][2][3] |
| Soluble Aβ Detection | No significant fluorescence change | [6][7][8] |
Experimental Protocols
General Protocol for in vitro Aβ Binding Assay with this compound
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.
-
Preparation of Aβ Fibrils:
-
Prepare Aβ peptides (e.g., Aβ1-42) according to a well-established protocol to form fibrils.
-
Monitor the aggregation process using a standard method like a Thioflavin T (ThT) assay[2].
-
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 5 mM).
-
Dilute the stock solution in an appropriate buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 100 nM)[2].
-
-
Binding Assay:
-
In a microplate, add different concentrations of Aβ fibrils (e.g., 0-200 nM)[2].
-
Add the this compound working solution to each well.
-
Include appropriate controls:
-
Buffer only (blank)
-
This compound in buffer (background)
-
Aβ fibrils in buffer (autofluorescence control)
-
This compound with a non-relevant protein (non-specific binding control)
-
-
Incubate the plate for a sufficient time to allow for binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a spectrofluorometer or plate reader.
-
Set the excitation wavelength to ~640 nm and record the emission spectrum from ~660 nm to 850 nm[2].
-
The peak fluorescence intensity at ~715 nm corresponds to the bound this compound.
-
-
Data Analysis:
Visualizations
Caption: A flowchart of the in vitro this compound binding assay.
Caption: this compound's mechanism of fluorescence upon binding to Aβ fibrils.
References
- 1. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Design and synthesis of curcumin analogues for in vivo fluorescence imaging and inhibiting copper-induced cross-linking of amyloid beta species in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
Validation & Comparative
A Head-to-Head Comparison: Cranad-2 Versus Thioflavin S for Amyloid Plaque Staining
For researchers in neurodegenerative diseases, particularly Alzheimer's disease, the accurate detection and quantification of amyloid-β (Aβ) plaques are critical. Thioflavin S has long been a conventional dye for this purpose, but newer near-infrared (NIR) probes like Cranad-2 offer distinct advantages. This guide provides an objective comparison of Cranad-2 and Thioflavin S, supported by experimental data, to help researchers select the optimal tool for their specific needs.
Overview of the Probes
Cranad-2 is a curcumin-derived, near-infrared (NIR) fluorescent probe designed for the specific detection of Aβ plaques.[1][2] Its chemical structure allows it to penetrate the blood-brain barrier, making it suitable for both in vitro and in vivo imaging.[1][2][3] Upon binding to Aβ aggregates, Cranad-2 exhibits a significant increase in fluorescence intensity and a notable blue shift in its emission spectrum.[1][4]
Thioflavin S is a fluorescent dye widely used in histology to identify amyloid plaques and other protein aggregates with β-sheet structures.[5][6][7] It is a reliable and historically significant tool, often considered a "gold standard" for staining dense-core amyloid plaques in tissue sections.[8] However, its broad reactivity and spectral properties can present challenges, such as high background fluorescence.[5]
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its photophysical properties and binding affinity. The following table summarizes the key quantitative data for Cranad-2 and Thioflavin S.
| Property | Cranad-2 | Thioflavin S | References |
| Binding Affinity (Kd) | 38 nM (to Aβ40 aggregates) | Not typically quantified in the same manner; binds to β-sheet structures in general. | [1][2][3][4] |
| Excitation Wavelength | ~640 nm (unbound in PBS) | ~440-480 nm | [1][9] |
| Emission Wavelength | 805 nm (unbound), 715 nm (bound to Aβ) | ~525 nm | [1][8] |
| Fluorescence Change | ~70-fold intensity increase upon binding | Significant intensity increase, but no characteristic spectral shift. | [4][5][10] |
| Specificity | Higher specificity for Aβ fibrils over other aggregates like α-synuclein and insulin (B600854) compared to Thioflavin T. | Binds to various amyloid fibrils with β-sheet conformation, including tau, α-synuclein, and insulin. | [9][11] |
| BBB Penetration | Yes | No (for in vivo brain imaging) | [1][2][3] |
| Imaging Modality | In vitro, in vivo fluorescence, multi-spectral optoacoustic tomography (MSOT) | Ex vivo fluorescence microscopy (histology) | [1][9] |
Mechanism of Plaque Detection
The fundamental mechanism for both dyes involves binding to the β-sheet structures characteristic of amyloid fibrils. However, their specificity and the resulting optical changes differ.
-
Cranad-2: This probe is believed to bind within hydrophobic pockets of Aβ aggregates.[10] This interaction restricts the molecular rotation within the Cranad-2 structure, leading to a dramatic increase in quantum yield and a shift in the emission wavelength. This "smart" probe design results in a high signal-to-noise ratio, as the unbound probe fluoresces weakly at a different wavelength.[4]
-
Thioflavin S: As a benzothiazole (B30560) salt, Thioflavin S intercalates into the β-sheet structures of amyloid fibrils.[5] This binding event also restricts intramolecular rotation, causing a significant increase in fluorescence emission.[5] Unlike Cranad-2, it does not exhibit a significant spectral shift upon binding, which can contribute to higher background signals from non-specifically bound or unbound dye.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for staining brain tissue sections with each probe.
Cranad-2 Staining Protocol (Ex Vivo)
This protocol is adapted from studies involving staining of transgenic mouse brain sections.
-
Tissue Preparation: Mount 5 µm thick brain tissue sections on glass slides.[12]
-
Rehydration & Permeabilization: If necessary, deparaffinize and rehydrate the sections through a series of ethanol (B145695) washes.
-
Staining: Incubate the slides with a solution of Cranad-2 (e.g., 0.1 µM in a suitable buffer like PBS) for a specified period.
-
Washing: Gently wash the slides in buffer (e.g., PBS) to remove unbound probe.
-
Co-staining (Optional): For nuclear counterstaining, incubate with a dye such as DAPI.[13]
-
Mounting: Coverslip the slides using an appropriate mounting medium.
-
Imaging: Visualize using a fluorescence microscope with filter sets appropriate for NIR dyes (Excitation: ~640 nm, Emission: ~715 nm).
Thioflavin S Staining Protocol (Ex Vivo)
This is a standard, widely used protocol for histological staining.[7]
-
Tissue Preparation: Mount tissue sections on subbed glass slides and allow them to air dry.[7]
-
Rehydration: Wash the dried slides in 50% ethanol (3 times for 3 minutes each).[7]
-
Staining: Incubate the slides in a 1% Thioflavin S solution for 10 minutes.[7]
-
Differentiation & Washing:
-
Mounting: Air dry the slides and coverslip using an antifade mounting medium. Store in the dark.[7]
-
Imaging: Visualize using an epifluorescence microscope with a filter set for green fluorescence (e.g., excitation ~480 nm, emission ~525 nm).[8]
Visualized Workflows
Plaque Staining Experimental Workflow
Caption: General workflow for fluorescent staining of amyloid plaques in tissue sections.
Probe Binding and Signal Generation
Caption: Comparison of signal generation mechanisms for Cranad-2 and Thioflavin S.
Conclusion
Both Cranad-2 and Thioflavin S are valuable tools for the detection of amyloid plaques.
Thioflavin S remains a cost-effective and well-established method for the histological identification of dense-core amyloid plaques ex vivo. Its primary limitations are potential for high background and lower specificity compared to newer probes, as it can bind to other amyloidogenic proteins.
Cranad-2 represents a significant advancement, particularly for researchers requiring high specificity and signal-to-noise. Its key advantages include:
-
Near-infrared emission , which minimizes autofluorescence from biological tissues.
-
A "smart" probe design with a distinct spectral shift that dramatically improves the signal-to-noise ratio.[1][4]
-
Blood-brain barrier permeability , enabling its use for in vivo imaging in animal models.[1][2][3]
For routine histological assessment of dense-core plaques, Thioflavin S is a competent tool. However, for quantitative studies demanding high sensitivity, superior specificity, low background, and for researchers conducting translational studies that may extend to in vivo models, Cranad-2 offers a more robust and advanced alternative.
References
- 1. CRANAD 2 | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 2. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thioflavin - Wikipedia [en.wikipedia.org]
- 6. Thioflavin S Staining and Amyloid Formation Are Unique to Mixed Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Cranad 2 and Other Near-Infrared Probes for Amyloid Imaging
In the pursuit of understanding and combating Alzheimer's disease, the in vivo imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark, is of paramount importance for early diagnosis and the evaluation of therapeutic interventions. Near-infrared (NIR) fluorescence imaging has emerged as a promising, non-invasive modality for this purpose, offering deep tissue penetration and high sensitivity. This guide provides a detailed comparison of Cranad 2, a curcumin-based NIR probe, with other notable alternatives for amyloid imaging, supported by experimental data and detailed methodologies.
Performance Comparison of NIR Probes
The efficacy of an NIR probe for amyloid imaging is determined by several key photophysical and biological properties. These include its binding affinity (Kd) to Aβ aggregates, spectral properties (excitation and emission wavelengths), fluorescence enhancement upon binding, quantum yield, and its ability to cross the blood-brain barrier (BBB) for in vivo applications. The following tables summarize the quantitative performance of this compound and other selected NIR probes based on available experimental data.
| Probe | Chemical Class | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Binding Affinity (Kd) to Aβ aggregates (nM) | Fluorescence Intensity Increase (fold) | Quantum Yield (upon binding) | References |
| This compound | Curcumin derivative | ~640 | ~715 (bound) | ~75 | 38.0 | ~70 | 0.40 | [1][2] |
| NIAD-4 | Naphthylidene-amino derivative | ~485 | ~603 (bound) | ~118 | <10 | ~400 | - | [3][4] |
| THK-265 | Thioflavin derivative | ~630 | ~650 (bound) | ~20 | - | - | - | [3][5] |
| AOI-987 | Benzophenoxazine derivative | ~650 | ~670 (bound) | ~20 | 220 | - | 0.41 | [3][4] |
| DANIR 8c | Donor-acceptor-donor | - | >670 (bound) | - | 14.5 | 629 | - | [3] |
| CRANAD-3 | Curcumin derivative | ~605 | ~650-670 (bound) | ~45-65 | 16-27 | 12-40 | - | [4][6] |
| CRANAD-58 | Curcumin derivative | ~630 | ~750 (bound) | ~120 | 45.8 (monomers) | 92-114 | - | [4][6] |
| BODIPY-based | Boron-dipyrromethene | - | - | - | 108 (BODIPY7) | - | - | [4] |
In Vivo Performance and Specificity
Effective in vivo imaging requires not only strong binding to the target but also favorable pharmacokinetic properties, including BBB penetration and rapid clearance from non-target tissues to ensure a high signal-to-background ratio.
| Probe | Blood-Brain Barrier Permeable | Animal Model Used | Key In Vivo Findings | Specificity Notes | References |
| This compound | Yes | Tg2576, APP-PS1 mice | Significantly higher signal in transgenic vs. wild-type mice.[1] Slower brain entry and clearance compared to PiB.[4] | Specific to Aβ fibrils over monomers and other amyloid proteins like α-synuclein and insulin.[3] | [1][3][4] |
| NIAD-4 | Yes | Transgenic mice | Requires invasive cranial window for imaging due to shorter emission wavelength.[4] | [4] | |
| THK-265 | Yes | APP23 transgenic mice | Used to monitor the progression of Aβ deposition. | [3] | |
| AOI-987 | Yes | APP23 mice | Differentiated transgenic from wild-type mice as early as 9 months old.[4] | [4] | |
| CRANAD-3 | Yes | APP/PS1 mice | Capable of detecting both soluble and insoluble Aβ species.[6] | [6] |
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of NIR probes. Below are generalized methodologies for key experiments cited in this guide.
In Vitro Binding Affinity (Kd) Determination
The binding affinity of a probe to Aβ aggregates is a critical parameter for assessing its potency. A common method to determine the dissociation constant (Kd) is through a saturation binding assay using fluorescence titration.
Protocol:
-
Preparation of Aβ Aggregates: Synthetic Aβ1-40 or Aβ1-42 peptides are dissolved in a suitable buffer (e.g., PBS, pH 7.4) and incubated at 37°C with agitation for several days to promote fibril formation. The formation of aggregates is typically confirmed by Thioflavin T fluorescence assay or electron microscopy.
-
Fluorescence Titration: A fixed concentration of pre-formed Aβ aggregates is incubated with increasing concentrations of the NIR probe in a microplate.
-
Fluorescence Measurement: After an incubation period to reach equilibrium, the fluorescence intensity is measured using a spectrofluorometer at the probe's excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is plotted against the probe concentration. The data are then fitted to a saturation binding curve using non-linear regression analysis to calculate the Kd value.
In Vivo Near-Infrared Fluorescence (NIRF) Imaging
In vivo imaging in animal models of Alzheimer's disease is essential to evaluate a probe's ability to detect Aβ plaques in a living organism.
Protocol:
-
Animal Models: Transgenic mouse models that develop Aβ plaques (e.g., APP/PS1, Tg2576) and age-matched wild-type littermates are used.
-
Probe Administration: The NIR probe, dissolved in a biocompatible vehicle, is administered to the anesthetized mice, typically via tail vein injection.
-
In Vivo Imaging: At various time points after injection, the mice are placed in an in vivo imaging system (e.g., IVIS Spectrum). Images of the brain are acquired using the appropriate excitation and emission filters for the specific probe.
-
Image Analysis: The fluorescence intensity in the brain region is quantified using image analysis software. The signal from transgenic mice is compared to that from wild-type controls to determine the probe's ability to specifically detect Aβ plaques.
-
Ex Vivo Validation: Following the final imaging session, mice are euthanized, and their brains are extracted for histological analysis. Brain sections are stained with the NIR probe and a standard amyloid stain (e.g., Thioflavin S) to confirm the co-localization of the probe with Aβ plaques.
Signaling Pathway and Probe Interaction
The interaction of this compound and similar NIR probes with amyloid-beta aggregates is a key aspect of their function as imaging agents. These probes are designed to recognize and bind to the characteristic β-sheet structures present in Aβ fibrils.
This diagram illustrates the progression from Aβ monomer to fibril formation, as proposed by the amyloid cascade hypothesis. Systemically administered NIR probes like this compound are designed to cross the blood-brain barrier and specifically bind to the β-sheet structures of these Aβ fibrils. This binding event leads to a change in the probe's conformation, resulting in altered fluorescence properties, such as an increase in fluorescence intensity and a shift in the emission spectrum, which can then be detected by an in vivo imaging system.
Conclusion
This compound stands as a robust NIR probe for the detection of amyloid-beta plaques, demonstrating high binding affinity, significant fluorescence enhancement upon binding, and successful in vivo imaging in preclinical models.[1] The comparative data presented in this guide highlights that while this compound is a strong candidate, other probes such as DANIR 8c and certain CRANAD analogs may offer advantages in terms of fluorescence enhancement or the ability to detect soluble Aβ species.[3][6] The choice of an optimal NIR probe will ultimately depend on the specific requirements of the research application, including the desired spectral properties, the target Aβ species, and the imaging modality employed. The provided experimental methodologies offer a foundation for researchers to conduct their own comparative evaluations and contribute to the advancement of amyloid imaging.
References
- 1. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Cranad 2 Imaging for Amyloid-Beta Detection: A Comparative Validation with Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cranad 2, a near-infrared (NIR) fluorescent probe, with the gold-standard immunohistochemistry (IHC) for the detection of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The following sections detail the validation of this compound imaging, present comparative data with alternative methods, and provide detailed experimental protocols for reproducible research.
Performance Comparison: this compound vs. Immunohistochemistry and Other Imaging Agents
This compound demonstrates strong potential as a non-invasive in vivo imaging agent for Aβ plaques. Its specificity has been validated through co-localization with IHC staining in animal models of Alzheimer's disease.[1][2]
Quantitative Data Summary
While direct quantitative correlation studies between this compound fluorescence intensity and IHC plaque load are not extensively published in a comparative tabular format, the available data strongly supports a positive correlation. In vitro assays show a linear relationship between the fluorescence intensity of this compound and the concentration of aggregated Aβ1-42 fibrils.[1] In vivo studies have demonstrated significantly higher retention of this compound in the cortices of transgenic mice with amyloid pathology compared to wild-type controls, which corresponds to the plaque burden observed with IHC.[1][2]
| Imaging Agent | Modality | Target | In Vivo Capability | Resolution | Key Findings |
| This compound | Near-Infrared Fluorescence (NIRF) / Optoacoustic Imaging | Fibrillar Aβ | Yes | High (Microscopic) | Specific binding to Aβ plaques confirmed by IHC co-localization.[1][3] Enables longitudinal studies in living animals. |
| Immunohistochemistry (e.g., 6E10, OC) | Microscopy | Aβ peptides (various epitopes) | No (Ex vivo) | Sub-cellular | Gold standard for post-mortem validation of Aβ plaques. Provides high-resolution visualization of plaque morphology. |
| Thioflavin S/T | Fluorescence Microscopy | β-sheet structures | Limited (Ex vivo) | High (Microscopic) | A common stain for dense-core amyloid plaques; this compound shows good co-localization. |
| PET Tracers (e.g., PiB, Florbetapir) | Positron Emission Tomography | Fibrillar Aβ | Yes | Lower (mm range) | Clinically used for Aβ imaging in humans. Provides whole-brain quantitative data. |
| Cranad 28 | Fluorescence Microscopy | Aβ plaques | Yes (Two-photon) | High (Microscopic) | A derivative of this compound, reported to provide brighter staining of Aβ plaques compared to Thioflavin S.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for this compound imaging and IHC validation.
In Vivo this compound Imaging Protocol (for mouse models)
-
Probe Preparation: Dissolve this compound in a vehicle solution, for example, 15% DMSO, 15% Kolliphor EL, and 70% PBS (pH 7.4).[5]
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane). For transcranial imaging, remove the fur from the head.
-
Probe Administration: Inject this compound intravenously (e.g., via the tail vein) at a suitable concentration (e.g., 2.0 mg/kg).[5]
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 20, 40, 60, 90, and 120 minutes) using a suitable NIR imaging system.[5]
-
Data Analysis: Quantify the fluorescence signal in the region of interest (e.g., the cortex) over time. The area under the curve can be calculated to assess probe retention.[5]
Ex Vivo this compound Staining and Immunohistochemistry Protocol
-
Tissue Preparation: Perfuse the animal with PBS and fix the brain in 4% paraformaldehyde. Prepare brain sections (e.g., 5-20 μm thick).[5]
-
This compound Staining: Incubate the brain sections with a solution of this compound (e.g., 20 µM in 50% ethanol). Wash with distilled water.[4]
-
Immunohistochemistry:
-
Antigen Retrieval: Treat sections to expose the amyloid epitopes (e.g., with 70% formic acid for 20 minutes).[6]
-
Blocking: Block non-specific binding sites using a blocking buffer (e.g., 20% goat serum).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against Aβ (e.g., 6E10 or OC).
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain cell nuclei with DAPI.
-
-
Imaging: Acquire images using a confocal or fluorescence microscope, ensuring to capture the signals from this compound, the IHC antibody, and DAPI. Co-localization analysis can then be performed.[1][3]
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in the validation of this compound imaging with immunohistochemistry.
Caption: Workflow for this compound validation.
Caption: Amyloid-beta cascade and probe targets.
References
- 1. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRANAD-28: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
A Comparative Analysis of MSOT and Fluorescence Imaging for Amyloid-Beta Detection Using Cranad 2
A guide for researchers and drug development professionals on the cross-validation of Multispectral Optoacoustic Tomography (MSOT) and Near-Infrared Fluorescence (NIRF) imaging, featuring the amyloid-beta probe Cranad 2.
The accurate in vivo detection and quantification of amyloid-beta (Aβ) plaques, a primary hallmark of Alzheimer's disease (AD), is crucial for both early diagnosis and the evaluation of therapeutic interventions. This guide provides a comprehensive comparison of two powerful imaging modalities, Multispectral Optoacoustic Tomography (MSOT) and Near-Infrared Fluorescence (NIRF) imaging, for this purpose. The focus is on their cross-validation using this compound, a curcumin-derived near-infrared probe specifically designed to bind to Aβ aggregates.[1][2]
Overview of Imaging Modalities and this compound
Multispectral Optoacoustic Tomography (MSOT) is a hybrid imaging technique that combines the high sensitivity of optical imaging with the high spatial resolution of ultrasound.[3] It relies on the absorption of light by molecules, which generates an ultrasound signal that can be detected and used to form an image. This allows for deep tissue imaging with reduced light scattering compared to purely optical methods.[3]
Near-Infrared Fluorescence (NIRF) Imaging is a widely used in vivo optical imaging method that detects photons emitted by excited fluorophores in the near-infrared range (650–900 nm).[4] This spectral window offers deeper tissue penetration than visible light due to lower absorption by hemoglobin and water.[4] However, NIRF imaging can be limited by light scattering, which can affect the accurate determination of probe distribution.[3]
This compound is a near-infrared fluorescent probe that exhibits a high affinity for Aβ aggregates, with a reported dissociation constant (Kd) of 38 nM.[5][6] A key feature of this compound is that it can penetrate the blood-brain barrier, a critical requirement for imaging cerebral pathologies.[5][6] Upon binding to Aβ fibrils, this compound displays a significant increase in fluorescence intensity and a blue shift in its emission spectrum, making it a "smart" probe for detecting these pathological hallmarks.[7][8] Its optical absorption properties also make it suitable for MSOT imaging.[1][2]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound and its performance in MSOT and fluorescence imaging based on published experimental data.
Table 1: Photophysical and Binding Properties of this compound
| Property | Value | Reference |
| Binding Affinity (Kd) to Aβ aggregates | 38 nM | [5][6][7] |
| Excitation Maximum (unbound in PBS) | 640 nm | [1] |
| Emission Maximum (unbound in PBS) | 805 nm | [9] |
| Emission Maximum (bound to Aβ aggregates) | 715 nm | [7][9] |
| Fluorescence Intensity Increase (upon binding) | Up to 70-fold | [7] |
| Quantum Yield Increase (upon binding) | From 0.006 to 0.40 | [7] |
Table 2: In Vitro Performance Comparison of MSOT and Fluorescence Imaging with this compound
| Modality | Signal Change upon Aβ Fibril Binding | Key Findings | Reference |
| Fluorescence Imaging | ~50% increase in fluorescence intensity | Demonstrates a linear relationship between fluorescence intensity and the concentration of aggregated Aβ1-42 fibrils. | [1][2] |
| MSOT | ~100% increase in optoacoustic signal | Shows a clear detection of optoacoustic signals from this compound bound to Aβ fibrils. | [1][2] |
Table 3: In Vivo Performance in arcAβ Mouse Model
| Modality | Key Findings | Reference |
| Fluorescence Imaging (Epi-fluorescence) | Higher retention of this compound in the cortex of arcAβ mice compared to non-transgenic littermates. | [2][10] |
| MSOT | Higher uptake of this compound in the brain of arcAβ mice, particularly in the cortex. Time-course analysis shows significant differences in signal intensity between arcAβ and non-transgenic mice. | [1][2] |
| Hybrid vMSOT and Epi-fluorescence | Simultaneous recording allows for cross-validation of probe uptake and washout, though the degree of change in the MSOT signal was lower. | [2] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: this compound binding to Aβ fibrils.
Caption: In vivo imaging workflow.
Caption: Logical relationship for cross-validation.
Experimental Protocols
In Vitro Fluorescence Binding Assay
-
Preparation of Aβ Fibrils: Recombinant Aβ1-42 is incubated to form fibrils, with the aggregation process monitored using Thioflavin T (ThT).[1]
-
Binding Assay: A fixed concentration of this compound (e.g., 0.1 μM) is incubated with varying concentrations of pre-formed Aβ1-42 fibrils (e.g., 0–0.2 μM).[1]
-
Data Acquisition: The emission spectra are recorded on a spectrofluorometer. For this compound, excitation is at 640 nm and emission is recorded from 660 nm to 800 nm.[1]
-
Analysis: The fluorescence intensity at the peak emission wavelength is plotted against the concentration of Aβ fibrils to determine the binding affinity and linearity of the signal.[1]
In Vivo MSOT and Fluorescence Imaging
-
Animal Model: Transgenic arcAβ mice, which overexpress a human APP transgene leading to cerebral amyloidosis, and non-transgenic littermates are used.[1][2]
-
Animal Preparation: The fur over the head of the mouse is depilated. The animal is placed in a prone position within a holder that maintains its body temperature.[1][2]
-
Probe Administration: this compound is administered via intravenous tail vein injection at a dosage of 2.0 mg/kg. The formulation consists of 15% DMSO, 70% PBS (pH 7.4), and 15% Kolliphor EL.[1][2]
-
Imaging Protocol:
-
Baseline Imaging: Datasets are recorded before the injection of this compound.
-
Dynamic Imaging: Imaging is performed at multiple time points post-injection (e.g., 20, 40, 60, 90, and 120 minutes).[1][2]
-
Hybrid System: A hybrid system capable of simultaneous 3D volumetric MSOT (vMSOT) and planar epi-fluorescence imaging is utilized for real-time, cross-validated data acquisition.[2]
-
-
Image Reconstruction and Analysis:
-
MSOT: Images are reconstructed using a model-based algorithm. For quantitative analysis, the time course of MSOT intensity at 680 nm in specific regions of interest (e.g., the cortex) is measured, and the area-under-the-curve (AUC) is calculated.[1]
-
Fluorescence: The fluorescence signal intensity in the region of the brain is quantified over time.
-
-
Ex Vivo Validation: After the final imaging session, brain sections are collected for immunohistochemistry to confirm the co-localization of this compound with Aβ deposits.[2]
Conclusion
The cross-validation of MSOT and fluorescence imaging with this compound provides a robust methodology for the in vivo detection of Aβ deposits in preclinical models of Alzheimer's disease.[1][2] While fluorescence imaging offers high sensitivity and a direct measure of the probe's binding-induced signal enhancement, MSOT provides the advantage of higher spatial resolution at greater tissue depths, overcoming some of the limitations of light scattering inherent in purely optical methods.[3] The combination of these modalities, particularly through hybrid imaging systems, allows for a more comprehensive and validated assessment of Aβ plaque burden, facilitating mechanistic studies and the evaluation of potential therapeutic agents.[1][2]
References
- 1. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
- 7. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OPG [opg.optica.org]
- 10. zora.uzh.ch [zora.uzh.ch]
A Comparative Analysis of Cranad-2 and Pittsburgh Compound B (PiB) for Amyloid-Beta Imaging
In the landscape of Alzheimer's disease research and diagnostics, the in vivo detection of amyloid-beta (Aβ) plaques is a critical objective. Two notable compounds employed for this purpose are Cranad-2, a near-infrared (NIR) fluorescent probe, and Pittsburgh Compound B (PiB), a well-established positron emission tomography (PET) tracer. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific needs.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters of Cranad-2 and PiB based on available experimental data.
Table 1: Binding Characteristics
| Parameter | Cranad-2 | Pittsburgh Compound B (PiB) |
| Binding Affinity (Kd) | 38 nM (for Aβ40 aggregates)[1][2][3] | ~0.90-0.95 nM (for Aβ1-40 and Aβ1-42 fibrils)[4] |
| Primary Target | Fibrillar Aβ aggregates[5] | Fibrillar Aβ plaques[6] |
| Specificity | High for Aβ fibrils over α-synuclein and insulin; some non-negligible binding to bovine serum albumin has been observed.[7][8] | High for fibrillar Aβ; also binds to other Aβ forms, though with lower affinity. Shows some non-specific binding to white matter and low affinity for neurofibrillary tangles.[6][9] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | Cranad-2 | Pittsburgh Compound B (PiB) |
| Imaging Modality | Near-Infrared Fluorescence (NIRF) | Positron Emission Tomography (PET) |
| Blood-Brain Barrier (BBB) Penetration | Yes[1][2][3] | Yes[10] |
| Brain Entry & Clearance | Less entry into the brain and slower clearance compared to PiB.[10] | Rapid brain entry and washout from normal brain tissue.[10] |
| Excitation/Emission (nm) | Ex: ~640 nm / Em: ~715 nm (bound)[11] | N/A (Radioactive decay) |
Experimental Methodologies
Cranad-2: Near-Infrared Fluorescence (NIRF) Imaging
Probe Preparation and Administration: Cranad-2 is typically dissolved in a biocompatible solvent mixture, such as DMSO and PEG, for in vivo applications.[11] Administration is performed via intravenous (IV) injection. The exact dosage may vary depending on the animal model and imaging system, with studies reporting doses around 5.0 mg/kg in mice.[12]
Imaging Protocol:
-
Animal Preparation: The animal is anesthetized, and the fur over the region of interest (e.g., the head) is removed to minimize signal interference.[11]
-
Baseline Imaging: Pre-injection fluorescence images are acquired to establish a baseline signal.[12]
-
Probe Injection: Cranad-2 solution is administered intravenously.
-
Post-injection Imaging: A series of fluorescence images are captured at various time points post-injection (e.g., 5, 10, 30, 60, and 120 minutes) to monitor the probe's distribution and binding.[13]
-
Data Analysis: The fluorescence intensity in the region of interest is quantified and compared between experimental and control groups. The signal from Aβ-positive regions is expected to be significantly higher than that from control regions or healthy subjects.
Pittsburgh Compound B (PiB): Positron Emission Tomography (PET) Imaging
Radiotracer Preparation and Administration: [11C]PiB is synthesized as a radiolabeled compound. A typical injected dose for human studies is around 555 MBq (15 mCi).[14] For animal studies, the specific activity and dose are adjusted accordingly.
Imaging Protocol:
-
Subject Preparation: The subject is positioned in the PET scanner. For anatomical reference, an MRI or CT scan is often acquired.[14][15]
-
Radiotracer Injection: [11C]PiB is administered as an intravenous bolus.
-
Data Acquisition: Dynamic PET data are typically acquired for 60-90 minutes post-injection.[16] A common protocol for quantitative analysis involves collecting emission data from 50 to 70 minutes post-tracer injection.[14]
-
Image Reconstruction and Analysis: The acquired data are reconstructed into images. The regional uptake of [11C]PiB is quantified, often expressed as a Standardized Uptake Value Ratio (SUVR), by normalizing the tracer uptake in a target region (e.g., cortical areas) to a reference region with minimal Aβ deposition (e.g., cerebellum).[17]
Visualizing the Workflow
Caption: Workflow for Aβ imaging using Cranad-2 and PiB.
Signaling Pathway and Binding Mechanism
The interaction of both Cranad-2 and PiB with amyloid-beta is a physical binding process rather than a classical signaling pathway involving downstream cellular cascades. The following diagram illustrates the logical flow from probe administration to signal detection.
Caption: Mechanism of Aβ plaque detection by Cranad-2 and PiB.
Concluding Remarks
Cranad-2 and Pittsburgh Compound B are both valuable tools for the detection of amyloid-beta plaques, each with its own set of advantages and limitations. PiB, with its high affinity and established use in human PET imaging, offers excellent sensitivity for fibrillar Aβ. However, its use is dependent on the availability of a cyclotron for the production of the short-lived Carbon-11 isotope. Cranad-2, a near-infrared fluorescent probe, provides a non-radioactive alternative suitable for preclinical animal models. While its binding affinity is lower than that of PiB, it demonstrates good specificity for Aβ fibrils. The choice between these two compounds will ultimately depend on the specific research question, the available imaging infrastructure, and the translational goals of the study.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
- 4. Post-mortem correlates of in vivo PiB-PET amyloid imaging in a typical case of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Amyloid PET imaging in Alzheimer’s disease: A comparison of three radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OPG [opg.optica.org]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. neurology.org [neurology.org]
- 15. Small-animal PET imaging of amyloid-beta plaques with [11C]PiB and its multi-modal validation in an APP/PS1 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Frontiers | Identifying Mild Alzheimer's Disease With First 30-Min 11C-PiB PET Scan [frontiersin.org]
Assessing the Specificity of Cranad 2 Against Other Protein Aggregates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent probe Cranad 2's binding specificity towards various protein aggregates. The information is compiled from in vitro studies to assist researchers in evaluating its suitability for detecting amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, in contrast to other common protein aggregates.
Performance Overview
This compound, a curcumin (B1669340) derivative, is a near-infrared (NIR) fluorescent probe designed for the detection of Aβ aggregates.[1][2][3] Experimental data demonstrates its high affinity and specificity for Aβ fibrils, particularly when compared to other amyloidogenic proteins such as α-synuclein and insulin (B600854).[4][5] This makes this compound a valuable tool for in vitro and in vivo imaging of Aβ plaques.[4][6]
Quantitative Comparison of Binding Specificity
The following table summarizes the in vitro binding performance of this compound with different protein aggregates. The data is based on fluorescence intensity measurements, where a higher intensity indicates stronger binding.
| Protein Aggregate | This compound Fluorescence Intensity (Arbitrary Units) | Thioflavin T (ThT) Fluorescence Intensity (Arbitrary Units) | Key Findings |
| Aβ (1-42) Fibrils | High | High | This compound exhibits a strong binding to Aβ fibrils, comparable to the established amyloid probe ThT.[4][5] |
| α-Synuclein Fibrils | Low | Moderate | This compound shows significantly lower binding to α-synuclein fibrils compared to Aβ fibrils, indicating high specificity.[4][5] In contrast, ThT shows more generic binding to β-sheet structures.[4] |
| Insulin Amyloids | Low | Moderate | Similar to α-synuclein, this compound displays minimal binding to insulin amyloids, further supporting its specificity for Aβ.[4][5] |
| Lysozyme (B549824) Amyloids | Low | Not Reported | This compound demonstrates low binding to lysozyme amyloids.[4][5] |
| Bovine Serum Albumin (BSA) | Non-negligible | Not Reported | A minor, non-negligible signal was observed with BSA, a common characteristic for many Aβ probes.[4][5] |
| Aβ (1-42) Monomers | Low | Not Reported | This compound can effectively distinguish between the fibrillar and monomeric forms of Aβ, showing low fluorescence with monomers.[4][5] |
Binding Affinity: this compound has a high binding affinity for Aβ aggregates, with a reported dissociation constant (Kd) of 38 nM.[1][2][3]
Experimental Methodologies
The data presented in this guide is based on established in vitro fluorescence binding assays. The following is a representative protocol:
Objective: To determine the binding specificity of this compound to various protein aggregates by measuring fluorescence emission.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Thioflavin T (ThT) stock solution
-
Pre-formed fibrillar aggregates of Aβ (1-42), α-synuclein, insulin, and lysozyme
-
Monomeric Aβ (1-42)
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Spectrofluorometer
Procedure:
-
Preparation of Protein Aggregates: Fibrillar aggregates of Aβ (1-42), α-synuclein, insulin, and lysozyme are prepared according to established protocols. The formation of fibrils is typically monitored using a ThT fluorescence assay.
-
Binding Assay:
-
A fixed concentration of this compound (e.g., 0.1 µM) is incubated with various concentrations of the different protein aggregates (e.g., 0-0.2 µM) in PBS.
-
For comparison, a similar assay is performed with ThT (e.g., 20 µM).
-
The mixtures are incubated for a sufficient period to allow binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Data Analysis: The fluorescence intensity at the peak emission wavelength is plotted against the concentration of the protein aggregate to determine the binding affinity and specificity.
Visualizing Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental process and the logical framework for assessing the specificity of this compound.
Caption: Experimental workflow for assessing this compound specificity.
Caption: Logical relationship of this compound's binding specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
- 4. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. zora.uzh.ch [zora.uzh.ch]
Unveiling the Correlation: A Comparative Guide to Cranad 2 Signal and Aβ ELISA Measurements
For researchers in the field of Alzheimer's disease, accurate quantification of amyloid-beta (Aβ) peptides is paramount. While the Enzyme-Linked Immunosorbent Assay (ELISA) has long been a gold standard for this purpose, fluorescent probes like Cranad 2 offer a promising alternative for in vivo and in vitro detection of Aβ aggregates. This guide provides a comprehensive comparison of the this compound signal with Aβ ELISA measurements, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their studies.
Performance Comparison: this compound vs. Aβ ELISA
Direct quantitative correlation studies between the this compound signal and Aβ ELISA measurements in the same brain tissue samples are not extensively documented in publicly available literature. However, research on a closely related and improved compound, Cranad-3, provides valuable insights into the potential correlation. Cranad-3 was developed to overcome a key limitation of this compound: its inability to efficiently detect soluble Aβ species.[1] A study monitoring the therapeutic efficacy of an Aβ cross-linking inhibitor, CRANAD-17, utilized both near-infrared fluorescence (NIRF) imaging with Cranad-3 and Aβ ELISA to assess treatment outcomes in APP/PS1 mice.
The results demonstrated a consistent trend between the two methods. After a six-month treatment period, the Cranad-17-treated group exhibited a significant 25% reduction in NIRF signal as measured by Cranad-3 imaging.[1] This reduction in fluorescent signal correlated with a 36% decrease in Aβ40 levels in brain extracts as determined by ELISA.[1] This evidence suggests a strong positive correlation between the signal from Cranad-family fluorescent probes and the Aβ levels quantified by the established ELISA method.
| Method | Principle | Aβ Species Detected | Throughput | Application |
| This compound | Near-infrared fluorescence upon binding to Aβ aggregates. | Primarily insoluble, fibrillar Aβ.[1][2] | High (for imaging) | In vivo and in vitro imaging of Aβ plaques. |
| Aβ ELISA | Antibody-based capture and detection of Aβ peptides. | Can be configured to detect specific soluble and insoluble Aβ isoforms (e.g., Aβ40, Aβ42). | High (for plate-based assays) | Quantification of Aβ levels in biological samples (e.g., brain homogenates, CSF). |
Experimental Protocols
In Vivo Near-Infrared Fluorescence (NIRF) Imaging with this compound
This protocol is adapted from studies using this compound for in vivo imaging in mouse models of Alzheimer's disease.[2][3]
1. Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Depilate the fur over the head to minimize signal interference.
-
Place the mouse in a prone position on a heated stage to maintain body temperature.
2. Probe Administration:
-
Prepare a solution of this compound in a vehicle solution (e.g., 15% DMSO, 15% Kolliphor EL, and 70% PBS).
-
Inject the this compound solution intravenously (i.v.) via the tail vein at a dosage of 2.0 mg/kg.[2][3]
3. Image Acquisition:
-
Acquire fluorescence images using a suitable NIRF imaging system.
-
Use an excitation filter around 605 nm and an emission filter around 680 nm.[4]
-
Record images at multiple time points post-injection (e.g., before injection, and at 5, 10, 30, 60, and 120 minutes) to monitor probe distribution and clearance.[3][4]
4. Data Analysis:
-
Use appropriate software to quantify the fluorescence signal from the region of interest (e.g., the brain).
-
Normalize the signal to a pre-injection baseline or a control region.
In Vivo NIRF Imaging Workflow with this compound.
Aβ ELISA of Mouse Brain Homogenates
This protocol provides a general workflow for preparing mouse brain homogenates for Aβ ELISA, based on established methods.[5][6][7][8]
1. Brain Homogenization:
-
Rapidly dissect the mouse brain on ice.
-
Homogenize the brain tissue in a suitable lysis buffer (e.g., TBS with protease inhibitors) at a ratio of 100 mg tissue per 1 mL of buffer.[7]
-
Use a Teflon/glass homogenizer with multiple passes on ice.[6]
2. Fractionation (Optional):
-
To separate soluble and insoluble Aβ fractions, centrifuge the homogenate at high speed (e.g., 100,000 x g for 1 hour at 4°C).[7]
-
The supernatant contains the soluble Aβ fraction.
-
The pellet, containing the insoluble fraction, can be further extracted using formic acid.[7]
3. ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the Aβ isoform of interest.
-
Block the plate to prevent non-specific binding.
-
Add the brain homogenate samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
4. Data Analysis:
-
Generate a standard curve using the absorbance values of the Aβ standards.
-
Calculate the concentration of Aβ in the samples based on the standard curve.
Aβ ELISA Workflow for Mouse Brain Homogenates.
Comparison with Other Aβ Detection Methods
Besides ELISA, Thioflavin T (ThT) is another widely used fluorescent dye for the detection of amyloid fibrils. In vitro studies have shown that this compound is more specific for Aβ1-42 fibrils compared to ThT.[2] While ThT also binds to other amyloidogenic proteins like α-synuclein and insulin, this compound exhibits a higher signal intensity specifically upon binding to Aβ1-42 fibrils.[2] This suggests that for applications requiring high specificity for Aβ, this compound may be a superior choice over ThT.
Conclusion
The fluorescent probe this compound provides a powerful tool for the in vivo and in vitro visualization of fibrillar Aβ deposits. While direct correlational studies with Aβ ELISA are limited for this compound itself, data from its successor, Cranad-3, strongly suggest a positive correlation between the NIRF signal and Aβ levels as measured by ELISA. The choice between this compound and Aβ ELISA will ultimately depend on the specific research question. For longitudinal, non-invasive monitoring of Aβ plaque dynamics in animal models, this compound is an excellent option. For precise quantification of different Aβ species in tissue or fluid samples, Aβ ELISA remains the method of choice. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their Aβ detection needs.
Logical Relationship of Aβ Detection Methods.
References
- 1. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 6. protocols.io [protocols.io]
- 7. docs.abcam.com [docs.abcam.com]
- 8. researchgate.net [researchgate.net]
Cranad 2 Outshines Traditional Amyloid Dyes in Performance and Versatility
For researchers, scientists, and drug development professionals at the forefront of Alzheimer's disease research, the quest for precise and effective tools to detect amyloid-β (Aβ) plaques is paramount. Cranad 2, a near-infrared (NIR) fluorescent probe, emerges as a superior alternative to traditional amyloid dyes like Thioflavin T and Congo red, offering significant advantages in binding affinity, specificity, and in vivo imaging capabilities.
This compound, a curcumin (B1669340) derivative, demonstrates a remarkable 70-fold increase in fluorescence intensity upon binding to Aβ aggregates.[1] This "smart" probe not only exhibits a high affinity for these pathological hallmarks of Alzheimer's disease but also possesses the crucial ability to penetrate the blood-brain barrier, enabling non-invasive in vivo imaging.[1][2] In contrast, traditional dyes such as Congo red are known for their inability to cross the blood-brain barrier, necessitating invasive intrathecal injections for in vivo studies.[2]
Quantitative Performance Metrics: this compound vs. Traditional Dyes
To provide a clear comparison, the following tables summarize the key performance indicators of this compound against Thioflavin T and Congo red, based on available experimental data.
| Performance Metric | This compound | Thioflavin T | Congo Red |
| Binding Affinity (Kd) | 38 nM[1] | 580 nM[1] | Not directly compared |
| Fluorescence Properties | Near-Infrared (NIR) | Visible (Green) | Visible (Red) |
| Blood-Brain Barrier Permeability | Yes[1][2] | Limited | No[2] |
| In Vivo Imaging Capability | Yes[1] | Limited | Requires invasive methods[2] |
Table 1: Key Performance Comparison. this compound exhibits a significantly higher binding affinity to Aβ aggregates compared to Thioflavin T. Its near-infrared fluorescence is advantageous for deeper tissue penetration and reduced autofluorescence in in vivo imaging.
| Parameter | This compound | Thioflavin T |
| Relative Fluorescence Intensity (vs. Aβ1-42 fibrils) | High[2][3] | Lower than this compound[3] |
| Specificity for Aβ1-42 over α-synuclein | High[2] | Lower[2] |
| Specificity for Aβ1-42 over insulin (B600854) fibrils | High[2] | Lower[2] |
Table 2: Specificity and Signal Intensity. In comparative in vitro assays, this compound demonstrates a higher and more specific fluorescence signal for Aβ1-42 fibrils compared to Thioflavin T, which shows more off-target binding to other amyloidogenic proteins like α-synuclein and insulin.[2]
Experimental Methodologies
The following sections detail the protocols for key experiments cited in the comparison of this compound and traditional amyloid dyes.
In Vitro Fluorescence Binding Assay
This assay quantifies the binding affinity and specificity of fluorescent probes to amyloid fibrils.
Protocol:
-
Preparation of Aβ Fibrils: Recombinant Aβ1-42 peptides are incubated to form mature fibrils.
-
Incubation: A constant concentration of the fluorescent dye (e.g., 0.1 µM this compound or 20 µM Thioflavin T) is incubated with varying concentrations of pre-formed Aβ1-42 fibrils (e.g., 0-0.2 µM).[2]
-
Fluorescence Measurement: The fluorescence emission spectra are recorded using a spectrofluorometer at the respective excitation wavelengths (this compound: ~640 nm; Thioflavin T: ~440 nm).[2]
-
Data Analysis: The dissociation constant (Kd) is calculated by plotting the fluorescence intensity against the concentration of Aβ fibrils.
Caption: Workflow for in vitro fluorescence binding assay.
In Vivo Near-Infrared Fluorescence (NIRF) Imaging
This non-invasive technique allows for the visualization of amyloid plaques in living animal models.
Protocol:
-
Animal Model: Transgenic mice that develop amyloid plaques (e.g., APP/PS1 or Tg2576) are used.[1]
-
Probe Administration: this compound is administered intravenously (i.v.) to the mice.
-
Imaging: At various time points post-injection, the brains of the mice are imaged using a NIRF imaging system.
-
Signal Analysis: The fluorescence intensity in the brain region is quantified and compared between transgenic and wild-type control mice.
Caption: Workflow for in vivo NIRF imaging of amyloid plaques.
Superiority of this compound Explained
The advantages of this compound over traditional amyloid dyes can be attributed to its unique molecular structure and properties.
Caption: Key advantages of this compound.
References
- 1. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
A Comparative Guide to Cranad 2 Derivatives for In Vivo Amyloid-Beta Imaging
For researchers in the field of neurodegenerative diseases, particularly Alzheimer's disease, the in vivo detection and quantification of amyloid-beta (Aβ) plaques is a critical aspect of both diagnostics and the evaluation of therapeutic interventions. Near-infrared (NIR) fluorescence imaging offers a non-invasive, cost-effective, and high-sensitivity alternative to other imaging modalities. Cranad 2, a curcumin-derived NIR probe, and its derivatives have emerged as promising tools for this purpose. This guide provides a comprehensive comparison of the in vivo performance of this compound with other notable NIR probes, supported by experimental data and detailed protocols.
Performance Comparison of NIR Probes for Amyloid-Beta Imaging
The efficacy of an in vivo imaging probe is determined by several key parameters, including its binding affinity (Kd) to Aβ aggregates, brain uptake, and the signal enhancement upon binding. The following table summarizes the quantitative performance of this compound and its alternatives based on published data.
| Probe | Chemical Class | Binding Affinity (Kd) | Brain Uptake (%ID/g at 2 min) | Signal Fold Increase | Emission Max (Bound) | Reference |
| This compound | Curcumin Derivative | 38 nM | ~0.5% | ~70-fold | 715 nm | [1] |
| Cranad 3 | Curcumin Derivative | 16-27 nM (oligomers) | Not explicitly stated | 12-40-fold (soluble Aβ) | 650-670 nm | [2][3] |
| AOI987 | Oxazine Derivative | 220 nM | Not explicitly stated | Marginal | 670 nm | [4] |
| DANIR 8c | Donor-Acceptor NIR | 14.5 nM | High | 629-fold | >670 nm | [5][6] |
| THK-565 | Pyrimidoindole Derivative | 155.6 nM | 0.95% | Substantial | 704 nm | [7][8] |
| NIAD-4 | Dithienylethenyl Derivative | 10 nM | High | ~400-fold | 603 nm | [4][9][10] |
Experimental Protocols
The following is a generalized protocol for the in vivo evaluation of NIR probes for amyloid-beta imaging in a transgenic mouse model of Alzheimer's disease.
Animal Models and Preparation
-
Animal Model: APP/PS1 or Tg2576 transgenic mice, which develop significant Aβ plaque pathology with age, are commonly used. Age-matched wild-type littermates serve as controls.[11]
-
Preparation: Anesthetize the mice using isoflurane. For imaging of the brain, the scalp may be shaved to reduce signal attenuation.[2][11]
Probe Administration
-
Formulation: Dissolve the NIR probe in a vehicle suitable for intravenous injection, such as a mixture of DMSO, Cremophor, and PBS. A typical formulation might be 15% (vol/vol) DMSO, 15% (vol/vol) Cremophor, and 70% (vol/vol) PBS.[2]
-
Administration: Inject the probe solution intravenously (i.v.) via the tail vein. The dosage will vary depending on the probe, but a typical dose for Cranad derivatives is in the range of 0.5 - 1.0 mg/kg body weight.[2]
In Vivo Near-Infrared Fluorescence (NIRF) Imaging
-
Imaging System: Utilize a whole-body small animal imaging system equipped for NIRF imaging (e.g., IVIS Spectrum).[12]
-
Image Acquisition: Acquire images at multiple time points post-injection (e.g., 5, 10, 30, 60, 120, and 180 minutes) to assess the probe's brain uptake and clearance kinetics.[2] Use appropriate excitation and emission filters based on the spectral properties of the specific probe. For this compound, excitation around 640 nm and emission around 715 nm (when bound) are suitable.[13]
-
Data Analysis: Quantify the fluorescence signal from a region of interest (ROI) over the brain. The signal intensity in transgenic mice is compared to that in wild-type controls to determine the specific binding to Aβ plaques. The signal-to-background ratio can be calculated by comparing the brain signal to a reference tissue with low probe uptake.[2]
Ex Vivo Validation
-
Tissue Collection: After the final imaging session, perfuse the mice with saline followed by 4% paraformaldehyde (PFA). Harvest the brains for histological analysis.[11]
-
Histology: Prepare brain sections and perform staining with the NIR probe itself or with traditional amyloid stains like Thioflavin S. Co-staining with anti-Aβ antibodies (e.g., 6E10) can be used to confirm the co-localization of the probe's signal with Aβ plaques.[11][13]
-
Microscopy: Image the stained sections using a fluorescence microscope to validate the in vivo imaging results at a cellular level.[11]
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
- 2. pnas.org [pnas.org]
- 3. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid-β Deposits Target Efficient Near-Infrared Fluorescent Probes: Synthesis, in Vitro Evaluation, and in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Novel Near-Infrared Fluorescence Probe THK-565 Enables In Vivo Detection of Amyloid Deposits in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Near-Infrared Fluorescence Probe THK-565 Enables In Vivo Detection of Amyloid Deposits in Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.mit.edu [web.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Near-infrared Fluorescence Ocular Imaging (NIRFOI) of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OPG [opg.optica.org]
A Head-to-Head Comparison of Cranad 2 and CRANAD-3 for Amyloid-Beta Detection
For researchers, scientists, and drug development professionals navigating the landscape of Alzheimer's disease research, the selection of appropriate tools for the detection and monitoring of amyloid-beta (Aβ) plaque formation is critical. Cranad 2 and CRANAD-3 have emerged as valuable near-infrared (NIR) fluorescent probes for this purpose. This guide provides an objective, data-driven comparison of these two compounds to aid in the selection of the most suitable probe for specific research needs.
This compound and CRANAD-3 are both curcumin-based fluorescent probes designed for the detection of Aβ species, a hallmark of Alzheimer's disease. While structurally related, they exhibit key differences in their binding characteristics and, consequently, their applications in research. This compound is a near-infrared (NIR) fluorescent probe that specifically binds to Aβ aggregates.[1][2] In contrast, CRANAD-3, also a curcumin (B1669340) analog, is capable of detecting both soluble and insoluble forms of Aβ species.[3][4] This fundamental difference in their mechanism of action dictates their suitability for various experimental paradigms, from monitoring plaque progression to evaluating therapies aimed at reducing different Aβ species.
Quantitative Performance Data
To facilitate a direct comparison, the following tables summarize the key quantitative performance metrics of this compound and CRANAD-3 based on available experimental data.
Table 1: Binding Affinity (Kd) for Amyloid-Beta Species
| Compound | Aβ Species | Binding Affinity (Kd) | Reference |
| This compound | Aβ Aggregates | 38 nM | [1][2][5] |
| CRANAD-3 | Aβ40 Monomers | 23 ± 5.7 nM | [3] |
| CRANAD-3 | Aβ42 Monomers | 24 ± 1.6 nM | [3] |
| CRANAD-3 | Aβ42 Dimers | 16 ± 6.7 nM | [3] |
| CRANAD-3 | Aβ42 Oligomers | 27 ± 15.8 nM | [3] |
| CRANAD-3 | Aβ40 Aggregates | 21 ± 2.3 nM | [3] |
Table 2: Photophysical Properties
| Property | This compound | CRANAD-3 | Reference |
| Excitation Maximum (unbound in PBS) | 640 nm | ~600 nm | [5][6] |
| Emission Maximum (unbound in PBS) | 805 nm | ~730 nm | [3][5] |
| Emission Maximum (bound to Aβ aggregates) | 715 nm | Not specified | [5] |
| Emission Blue Shift upon Binding | 90 nm | Significant shift observed | [3][5] |
| Fluorescence Intensity Increase (upon binding) | ~70-fold | 12.3-fold (Aβ40 monomers), 39.5-fold (Aβ42 monomers), 16.3-fold (Aβ42 dimers), 16.1-fold (Aβ42 oligomers) | [3][7] |
| Quantum Yield (bound to Aβ40 aggregates) | 0.40 | Not specified | [7] |
Table 3: In Vivo Imaging Performance in AD Mouse Models
| Parameter | This compound | CRANAD-3 | Reference |
| Mouse Model | 19-month-old Tg2576 | 4-month-old APP/PS1 | [3][7] |
| Signal Enhancement (Transgenic vs. Wild-Type) | Significantly higher relative signal | 2.29-fold higher at 5 min post-injection | [3][7] |
| Key Advantage | Detection of established Aβ plaques. | Capable of detecting early molecular pathology due to sensitivity to soluble Aβ species. | [3][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments involving this compound and CRANAD-3.
In Vitro Binding Assay (Fluorescence Spectroscopy)
-
Preparation of Aβ Species: Synthesize or purchase Aβ peptides (e.g., Aβ1-40, Aβ1-42). Prepare aggregated forms by incubating the peptides under appropriate conditions (e.g., specific temperature, pH, and time). Soluble species like monomers, dimers, and oligomers should be prepared and characterized according to established protocols.
-
Preparation of Probe Solution: Dissolve this compound or CRANAD-3 in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution in phosphate-buffered saline (PBS, pH 7.4) to the desired final concentration for the assay.
-
Fluorescence Measurement: In a multi-well plate or cuvette, mix the probe solution with varying concentrations of the different Aβ species.
-
Data Acquisition: Measure the fluorescence emission spectra using a spectrofluorometer. For this compound, excitation is typically around 640 nm, with emission scanned from 650 nm to 850 nm.[5] For CRANAD-3, excitation is around 600 nm, with emission recorded in a similar range.[6]
-
Data Analysis: Plot the change in fluorescence intensity or wavelength shift as a function of Aβ concentration to determine the binding affinity (Kd).
In Vivo Near-Infrared Fluorescence (NIRF) Imaging in Mouse Models
-
Animal Models: Utilize transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, Tg2576) and age-matched wild-type controls. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Probe Administration: Dissolve this compound or CRANAD-3 in a vehicle suitable for intravenous (i.v.) injection (e.g., a mixture of DMSO, PEG300, Tween 80, and water).[2] Administer the probe via tail vein injection at a specified dose (e.g., 0.5 mg/kg for CRANAD-3).[3]
-
Image Acquisition: At various time points post-injection (e.g., 5, 10, 30, 60, 120 minutes), anesthetize the mice and acquire whole-body or head images using a NIRF imaging system.
-
Image Analysis: Quantify the fluorescence signal intensity in the brain region of interest (ROI) for both transgenic and wild-type mice. Calculate the signal ratio between the two groups to assess the probe's ability to detect Aβ pathology.
-
Ex Vivo Validation: Following the final imaging session, perfuse the animals and excise the brains. Brain sections can be co-stained with the probe and standard amyloid stains (e.g., Thioflavin S) or anti-Aβ antibodies to confirm the in vivo signal localization.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes, the following diagrams are provided.
Caption: Binding mechanisms of this compound and CRANAD-3 with different Aβ species.
Caption: General experimental workflow for in vivo NIRF imaging with Cranad probes.
Conclusion
Both this compound and CRANAD-3 are powerful tools for the study of Alzheimer's disease pathology. The choice between them hinges on the specific research question.
-
This compound is the probe of choice for studies focused on the detection and quantification of established, insoluble Aβ plaques. Its high affinity and significant fluorescence enhancement upon binding to aggregates make it a robust tool for monitoring the progression of late-stage pathology and the efficacy of therapies targeting plaque clearance.
-
CRANAD-3 offers a unique advantage in its ability to detect both soluble and insoluble Aβ species.[3][4] This makes it particularly valuable for early detection studies, as soluble Aβ oligomers are considered to be highly neurotoxic and appear early in the disease process.[3] Furthermore, CRANAD-3 is well-suited for monitoring the therapeutic effects of drugs that target the production or aggregation of soluble Aβ, such as BACE-1 inhibitors.[3][4]
By understanding the distinct characteristics and performance metrics of this compound and CRANAD-3, researchers can make informed decisions to advance our understanding of Alzheimer's disease and accelerate the development of effective therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
- 3. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cranad 2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Cranad 2, a near-infrared (NIR) fluorescent probe specific to Aβ plaques. Adherence to these guidelines is essential for ensuring a safe laboratory environment and compliance with regulations.
Essential Safety and Hazard Information
Key considerations for disposal:
-
Fluorescent Compound: Fluorescent dyes should be treated as chemical waste and not disposed of down the drain.[2]
-
DMSO Solvent: DMSO is a combustible liquid that can penetrate the skin and may carry dissolved chemicals into the body.[3] Waste containing DMSO is typically considered hazardous and requires disposal through a licensed waste contractor.[4][5][6][7]
-
Boron Content: While some simple boron compounds have low toxicity, the complex organic nature of this compound warrants its treatment as chemical waste.
Quantitative Data Summary
The following table summarizes key data for this compound, which is important for waste identification and labeling.
| Property | Value | Source |
| Chemical Name | (T-4)-[(1E,6E)-1,7-Bis[4-(dimethylamino)phenyl]-1,6-heptadiene-3,5-dionato-kO3,kO5]difluoroboron | [8] |
| Molecular Formula | C23H25BF2N2O2 | |
| Molecular Weight | 410.26 g/mol | |
| CAS Number | 1193447-34-5 | |
| Solubility | Soluble in DMSO |
Experimental Protocols for Disposal
The proper disposal of this compound involves a multi-step process focused on segregation, containment, and professional removal. The following protocols provide a step-by-step guide for handling different forms of this compound waste.
Protocol 1: Disposal of Unused this compound Solid
-
Waste Identification: Unused or expired solid this compound should be classified as chemical waste.
-
Containment: Keep the solid waste in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible, and sealable container.
-
Labeling: Ensure the container is labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "1193447-34-5."
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Protocol 2: Disposal of this compound Solutions (in DMSO)
-
Waste Segregation: Do not pour this compound solutions down the drain.[2] Collect all liquid waste containing this compound and DMSO in a dedicated, chemically resistant, and leak-proof container.[4]
-
Containerization: Use a designated hazardous waste container suitable for organic solvents. Ensure the container has a secure, tight-fitting lid.[4][6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full names of all chemical constituents ("this compound," "Dimethyl Sulfoxide"), and their approximate percentages.[4]
-
Storage: Store the sealed liquid waste container in a designated hazardous waste area, such as a flammable storage cabinet, away from heat or ignition sources.[4][7]
-
Disposal: Contact your institution's EHS department or a licensed waste disposal service for pickup and disposal, which will likely involve incineration.[5]
Protocol 3: Disposal of this compound-Contaminated Labware
-
Waste Identification: Items such as pipette tips, vials, gloves, and well plates that have come into contact with this compound are considered contaminated solid waste.
-
Collection: Collect all contaminated solid waste in a designated, sealed container or a durable, labeled plastic bag.[4]
-
Labeling: Label the container or bag as "Hazardous Waste" and "this compound-Contaminated Solid Waste." If the items are contaminated with a solution, also list the solvent (e.g., DMSO).[4]
-
Storage: Store the sealed container or bag in the designated hazardous waste accumulation area.[4]
-
Disposal: Arrange for collection by your institution's EHS department or a licensed waste disposal contractor.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. DMSO disposal - General Lab Techniques [protocol-online.org]
- 6. Bot Verification [naturtotalshop.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. caymanchem.com [caymanchem.com]
Essential Safety and Operational Protocols for Handling Cranad 2
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe and Effective Use of Cranad 2.
This document provides critical safety, handling, and disposal information for this compound, a near-infrared fluorescent probe for the detection of amyloid-beta (Aβ) plaques. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other appropriate chemical-resistant gloves. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified safety glasses with side shields. |
| Body Protection | Laboratory Coat | Standard laboratory coat to protect skin and clothing. |
General Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powdered form or preparing solutions.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes. In case of accidental contact, rinse thoroughly with water and seek medical advice if irritation persists.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling.
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring environmental safety.
Storage Conditions:
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to 3 years | Protect from light. |
| 4°C | Up to 2 years | Protect from light. | |
| In Solvent | -80°C | Up to 6 months | Protect from light.[1] |
| -20°C | Up to 1 month | Protect from light.[1] |
Disposal Plan: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidelines. Do not dispose of down the drain or in regular trash.
Experimental Protocols
Detailed methodologies for key applications of this compound are provided below.
In Vitro Amyloid-Beta Binding Assay
This protocol outlines the procedure for quantifying the binding of this compound to Aβ fibrils.
Materials:
-
This compound
-
Synthetic Aβ1-42 fibrils
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare various concentrations of Aβ1-42 fibrils in PBS.
-
Add a fixed concentration of this compound (e.g., 100 nM) to each concentration of Aβ1-42 fibrils.[2]
-
Incubate the mixture under appropriate conditions to allow for binding.
-
Measure the fluorescence emission spectra using a spectrofluorometer. For this compound bound to Aβ aggregates, the emission maximum is approximately 715 nm with an excitation at 640 nm.[3]
-
Analyze the data to determine the binding affinity (Kd). The fluorescence intensity will increase in a dose-dependent manner with the concentration of Aβ1-42 fibrils.[4]
In Vivo Imaging in a Mouse Model of Alzheimer's Disease
This protocol describes the use of this compound for the in vivo detection of Aβ plaques in a transgenic mouse model.
Materials:
-
This compound
-
Transgenic mouse model of Alzheimer's disease (e.g., arcAβ) and wild-type control mice
-
Vehicle for injection (e.g., saline or a formulation containing DMSO, PEG300, and Tween 80)
-
In vivo imaging system (e.g., epi-fluorescence or multi-spectral optoacoustic tomography - MSOT)
Procedure:
-
Prepare the this compound injection solution at the desired concentration.
-
Administer the this compound solution to the mice via intravenous (i.v.) injection.
-
Acquire images at various time points post-injection (e.g., up to 120 minutes) using the in vivo imaging system.[4]
-
Analyze the images to quantify the fluorescence signal in the brain. A higher signal is expected in the transgenic mice compared to the wild-type controls, indicating the presence of Aβ plaques.[4]
Brain Tissue Staining for Aβ Plaques
This protocol details the staining of brain tissue sections with this compound for the histological detection of Aβ plaques.
Materials:
-
Fixed brain tissue sections from a mouse model or human patient
-
This compound staining solution
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare the brain tissue sections by fixing in 4% paraformaldehyde and sectioning at a desired thickness (e.g., 5 µm).[2][4]
-
Incubate the sections with the this compound staining solution.
-
Wash the sections with PBS to remove unbound probe.
-
Counterstain with a nuclear stain like DAPI, if desired.[2][4]
-
Mount the sections on slides with an appropriate mounting medium.
-
Visualize the stained sections using a fluorescence microscope. Aβ plaques will appear as fluorescently labeled structures. Co-staining with an anti-Aβ antibody can be performed to confirm specificity.[4]
Experimental Workflow for this compound Application
The following diagram illustrates the typical workflow for utilizing this compound in a research setting, from initial preparation to final data analysis and interpretation.
Caption: Workflow for this compound from preparation to analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
